4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCOKGHYIMLMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373047 | |
| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-04-1 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81998-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available characterization data for the heterocyclic compound 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a key intermediate in the synthesis of more complex bipyridine ligands.[1] This document compiles essential physical, chemical, and safety data, presented for ease of reference.
Core Compound Properties
This compound is a functionalized derivative of 2,2'-bipyridine, a widely used ligand in coordination chemistry. The presence of a hydroxymethyl group and a methyl group at the 4 and 4' positions, respectively, allows for further chemical modification, making it a valuable building block in the synthesis of bespoke molecules for various applications, including materials science and catalysis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem[2] |
| Molecular Weight | 200.24 g/mol | PubChem, ChemicalBook[2][3] |
| Melting Point | 119.0 to 123.0 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 377.8 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 13.25 ± 0.10 | ChemicalBook[3] |
| Solubility | Soluble in Methanol | ChemicalBook[3] |
| Appearance | White to Orange to Green powder to crystal | ChemicalBook[3] |
Table 2: Compound Identifiers
| Identifier Type | Identifier | Source |
| CAS Number | 81998-04-1 | PubChem, ChemicalBook[2][3] |
| IUPAC Name | [2-(4-methyl-2-pyridinyl)-4-pyridinyl]methanol | PubChem[2] |
| InChI | InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | PubChem, ChemicalBook[2][3] |
| InChIKey | GJCOKGHYIMLMPB-UHFFFAOYSA-N | PubChem, ChemicalBook[2][3] |
| SMILES | C1(C2=NC=CC(C)=C2)=NC=CC(CO)=C1 | ChemicalBook[3] |
| EC Number | 805-844-0 | PubChem[2] |
Spectroscopic and Safety Data
Table 3: GHS Safety and Hazard Information
| Hazard Code | Description | Hazard Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2[2] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2[2] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[2] |
Experimental Protocols and Methodologies
Detailed, step-by-step synthesis protocols for this compound are not extensively documented in freely accessible literature. However, the synthesis of related hydroxymethylbipyridine precursors is generally achieved through methods such as the oxidation of the corresponding methyl-substituted bipyridines, followed by esterification and reduction.[4] For instance, the synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine has been achieved via the oxidation of 4,4'-dimethyl-2,2'-bipyridine.[4] A similar synthetic strategy can be inferred for the target compound.
A general workflow for the characterization of a synthesized batch of this compound is outlined below.
Logical Relationships in Synthesis
The synthesis of functionalized bipyridines often involves a multi-step process. The conversion of a methyl group to a hydroxymethyl group is a common transformation in organic synthesis, allowing for the introduction of a reactive handle for further derivatization.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. It includes detailed spectral data, a standardized experimental protocol for data acquisition, and a workflow for the synthesis and characterization of the compound, designed to assist researchers in its unambiguous identification and utilization in further studies.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the signal multiplicities are denoted as s (singlet), br s (broad singlet), and m (multiplet).
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
| 8.39-8.46 | m | 2H | Aromatic Protons |
| 8.07-8.19 | m | 2H | Aromatic Protons |
| 7.05-7.18 | m | 2H | Aromatic Protons |
| 5.25 | br s | 1H | OH |
| 4.66 | s | 2H | CH₂ |
| 2.34 | s | 3H | CH₃ |
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃.[1]
Experimental Protocols
Synthesis of this compound
A one-pot synthesis method provides an efficient route to this compound.[1] To a solution of one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry tetrahydrofuran (THF) at -78°C, 1.02 equivalents of freshly prepared lithium diisopropylamide (LDA) in THF are added, resulting in the formation of a deep red anion. After stirring for 30 minutes, one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF is slowly introduced, causing the solution to turn yellow. The reaction mixture is then allowed to warm to room temperature, after which it is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and washed with brine. The organic phase is subsequently evaporated to dryness. The crude product is purified by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) to yield the final product.[1]
¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the purified this compound.[2]
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the solvent is of high purity to avoid extraneous signals.
-
The sample should be fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Set the spectral width to an appropriate range, for example, from -2 to 12 ppm, to ensure all signals are captured.
-
The acquisition time should be set to at least 2-3 seconds to achieve good resolution.
-
A relaxation delay of 1-2 seconds is recommended.
-
The number of scans can be varied (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Maintain a constant temperature, typically 25°C (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak of CHCl₃ to 7.26 ppm or an internal standard like TMS to 0.00 ppm.
-
Integrate all the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (e.g., singlet, doublet, multiplet) and, if possible, determine the coupling constants (J-values) in Hertz (Hz).
Workflow Diagram
The following diagram illustrates the key stages in the synthesis and subsequent NMR characterization of this compound.
Caption: Workflow for the synthesis and ¹H NMR characterization.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a key intermediate in the synthesis of extended bipyridine ligands.[1][2] A comprehensive understanding of its spectral properties is essential for its application in medicinal chemistry, materials science, and catalysis. This document presents the reported 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a proposed assignment of the spectral data.
Chemical Structure and Atom Numbering
The structure of this compound is depicted below, with a systematic numbering of the carbon atoms to facilitate the assignment of NMR signals.
Figure 1: Chemical structure of this compound with IUPAC numbering for NMR assignment.
13C NMR Chemical Shift Data
The 13C NMR spectral data for this compound was recorded on a 75 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent.[1] The reported chemical shifts (δ) are provided in parts per million (ppm) relative to the solvent signal.
A comprehensive summary of the 13C NMR chemical shifts is presented in the table below. The table includes the reported chemical shifts and a proposed assignment for each carbon atom based on established principles of NMR spectroscopy, including substituent effects on the pyridine ring.
| Carbon Atom | Proposed Assignment (δ, ppm) | Signal Type |
| C2, C2' | 156.0, 155.9 | Quaternary (C) |
| C6, C6' | 149.2, 148.9 | Methine (CH) |
| C4' | 148.7 | Quaternary (C) |
| C4 | 152.2 | Quaternary (C) |
| C5, C5' | 121.4, 119.0 | Methine (CH) |
| C3, C3' | 125.0, 122.6 | Methine (CH) |
| -CH2OH | 63.1 | Methylene (CH2) |
| -CH3 | 21.4 | Methyl (CH3) |
| Table 1: 13C NMR Chemical Shifts and Proposed Assignments for this compound in CDCl3.[1] |
Experimental Protocol
The following section outlines a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for NMR analysis of organic compounds.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrumentation: A 75 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
Data Acquisition
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Pulse Width: Use a calibrated 30° or 90° pulse width.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.
Synthesis Workflow
The synthesis of this compound can be achieved through a one-pot procedure starting from 4,4'-dimethyl-2,2'-bipyridine.[1] The following diagram illustrates the key steps in this synthetic pathway.
Synthesis of this compound.
Data Interpretation and Assignment Rationale
The proposed assignment of the 13C NMR chemical shifts is based on the following principles:
-
Quaternary Carbons: The signals at 156.0, 155.9, 152.2, and 148.7 ppm are assigned to the quaternary carbons (C2, C2', C4, and C4') due to their lower intensity and lack of signal in a DEPT-135 experiment. The carbons directly attached to the nitrogen atoms (C2 and C2') are expected to be the most downfield. The C4 carbon, bearing the hydroxymethyl group, is deshielded compared to the C4' carbon with the methyl group.
-
Methine Carbons: The signals in the aromatic region with higher intensities are assigned to the methine carbons (CH). The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the substituents.
-
Aliphatic Carbons: The signal at 63.1 ppm is characteristic of a methylene carbon attached to an oxygen atom (-CH2OH). The upfield signal at 21.4 ppm is assigned to the methyl group (-CH3).
This technical guide provides a foundational understanding of the 13C NMR characteristics of this compound. This information is critical for quality control, structural elucidation of its derivatives, and for researchers utilizing this compound in various scientific disciplines.
References
Mass Spectrometry of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a heterocyclic organic compound of significant interest in coordination chemistry, catalysis, and materials science. Its unique structure, featuring a bipyridyl core with asymmetric substitution, allows for the formation of diverse metal complexes with tailored electronic and steric properties. Mass spectrometry is an indispensable tool for the characterization of this ligand and its derivatives, providing crucial information on molecular weight, purity, and structural integrity. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, including detailed fragmentation analysis, experimental protocols, and data interpretation.
Molecular Structure and Properties
-
IUPAC Name: [2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol[1]
-
Molecular Formula: C₁₂H₁₂N₂O[1]
-
Molecular Weight: 200.24 g/mol [1]
-
Monoisotopic Mass: 200.094963 Da[1]
Mass Spectrometric Fragmentation Analysis
The fragmentation pattern of this compound in mass spectrometry is influenced by the ionization technique employed. Electron Ionization (EI) typically induces more extensive fragmentation compared to softer ionization methods like Electrospray Ionization (ESI). The following analysis is based on a typical GC-MS spectrum obtained under EI conditions.[1]
Key Fragmentation Pathways
The fragmentation of the molecular ion (M⁺˙ at m/z 200) is primarily dictated by the stability of the resulting fragments. The bipyridyl core provides a stable aromatic system, while the hydroxymethyl and methyl substituents are common sites for initial bond cleavages.
1. Loss of a Hydrogen Radical (M-1): A common initial fragmentation step for many organic molecules is the loss of a hydrogen radical, leading to the formation of a stable cation. In this case, the peak at m/z 199 corresponds to the [C₁₂H₁₁N₂O]⁺ ion.
2. Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond in the hydroxymethyl group results in the loss of a hydroxyl radical (•OH), yielding a resonance-stabilized cation at m/z 183 . This is a characteristic fragmentation for benzyl alcohol and related structures.[2]
3. Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the hydroxymethyl group, resulting in a fragment ion at m/z 170 .
4. Cleavage of the Bipyridyl Linkage: Fragmentation can also occur at the bond connecting the two pyridine rings. This can lead to several characteristic ions:
- m/z 105: Corresponding to the 4-methylpyridinyl cation.
- m/z 93: Corresponding to the 4-hydroxymethylpyridinyl cation.
5. Further Fragmentation of the Bipyridyl Core: The pyridine rings themselves can undergo further fragmentation, leading to smaller ions, although these are typically of lower intensity.
Quantitative Mass Spectral Data
The following table summarizes the major ions observed in the GC-MS spectrum of this compound. The relative intensity is normalized to the base peak (the most intense peak in the spectrum).
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 200 | [C₁₂H₁₂N₂O]⁺˙ (Molecular Ion) | 65 |
| 199 | [C₁₂H₁₁N₂O]⁺ | 100 (Base Peak) |
| 183 | [C₁₂H₁₁N₂]⁺ | 30 |
| 170 | [C₁₁H₁₀N₂]⁺˙ | 45 |
| 105 | [C₆H₇N]⁺ | 25 |
| 93 | [C₆H₇NO]⁺ | 15 |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and experimental goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.
2. GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
3. MS Conditions (Electron Ionization - EI):
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Rate: 2 scans/second
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
- Dissolve approximately 1 mg of the compound in 1 mL of a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water).
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
- Dilute the filtered solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC Conditions:
- Column: A C18 reversed-phase column is a common choice for this type of molecule.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 10% B.
- Linearly increase to 95% B over 15 minutes.
- Hold at 95% B for 5 minutes.
- Return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS Conditions (Electrospray Ionization - ESI):
- Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psi
- Mass Range: m/z 50-500
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation pathway of this compound.
General Experimental Workflow for LC-MS Analysis
Caption: A generalized workflow for the LC-MS analysis of small organic molecules.
Conclusion
Mass spectrometry is a powerful and essential technique for the structural characterization of this compound. By understanding the predictable fragmentation patterns under different ionization conditions and employing robust experimental protocols, researchers can confidently verify the identity and purity of this important ligand. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals engaged in research and development involving bipyridyl-based compounds.
References
A Technical Guide to the FT-IR Analysis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. Due to the limited availability of published FT-IR data for this specific compound, this guide synthesizes information from structurally related molecules, including 2,2'-bipyridine, its methyl, and hydroxymethyl derivatives, to predict a characteristic FT-IR spectrum. It outlines a detailed experimental protocol for obtaining high-quality spectra, presents a table of predicted vibrational modes, and includes a workflow diagram for the analytical process. This guide serves as a practical resource for researchers aiming to characterize this compound and similar compounds.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands arising from its core bipyridyl structure and its functional group substituents. The following table summarizes the expected vibrational modes, their predicted wavenumber ranges, and their assignments based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment & Notes |
| O-H Stretch | 3500 - 3200 | Strong, broad band from the hydroxymethyl group's alcohol, indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands from the C-H bonds on the bipyridyl rings. |
| Aliphatic C-H Stretch | 2980 - 2850 | Weak to medium bands corresponding to the asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups. |
| C=N & C=C Stretch | 1610 - 1430 | A series of strong to medium, sharp bands characteristic of the bipyridyl ring system. The C=N stretch typically appears near 1590 cm⁻¹.[1] |
| C-H Bending (Aliphatic) | 1470 - 1370 | Medium intensity bands from the methyl and methylene groups. |
| In-plane O-H Bend | 1420 - 1330 | Medium, broad band, often coupled with C-H bending modes. |
| C-O Stretch | 1075 - 1000 | Strong intensity band from the primary alcohol (C-O) in the hydroxymethyl group. |
| Ring Breathing/Puckering | 1020 - 990 | Characteristic sharp, medium band for pyridyl rings. |
| Out-of-plane C-H Bend | 850 - 730 | Strong bands related to the substitution pattern on the pyridine rings.[1] |
Detailed Experimental Protocol
This section details a standard methodology for acquiring the FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.
2.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
An ATR accessory with a diamond or germanium crystal.
2.2. Sample Preparation
-
Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free tissue and allow it to dry completely.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure using the built-in torque knob to ensure firm and uniform contact between the sample and the crystal. A pressure of approximately 80-100 psi is generally sufficient.
2.3. Data Acquisition
-
Background Scan: With the clean, empty ATR crystal in position, perform a background scan. This single-beam spectrum of the ambient environment (containing H₂O and CO₂) will be subtracted from the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (for a good signal-to-noise ratio)
-
-
Sample Scan: With the prepared sample under pressure, acquire the sample spectrum using the same parameters as the background scan.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
2.4. Data Processing
-
Absorbance Calculation: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.
-
ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: If necessary, apply a baseline correction to account for any sloping or curved baselines, ensuring accurate peak picking.
-
Peak Picking: Use the software's peak-finding tool to label the wavenumbers of significant absorption bands.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final spectral interpretation.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Interpretation of Key Vibrational Modes
-
Hydroxyl (O-H) Region: The most prominent feature is expected to be a broad absorption band between 3500-3200 cm⁻¹. The breadth of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
C-H Stretching Region: The region from 3100-2850 cm⁻¹ will contain sharp peaks corresponding to both the aromatic C-H bonds of the bipyridyl rings and the aliphatic C-H bonds of the methyl and hydroxymethyl groups.
-
Fingerprint Region (1600-600 cm⁻¹): This region is complex but highly informative.
-
The strong bands between 1610-1430 cm⁻¹ are definitive for the bipyridyl ring system's C=C and C=N skeletal vibrations.[1] Their positions can shift slightly based on substitution.
-
A strong C-O stretching band, anticipated around 1050 cm⁻¹, confirms the presence of the primary alcohol functional group.
-
The pattern of strong bands below 900 cm⁻¹ is determined by the out-of-plane C-H bending vibrations and is diagnostic of the substitution pattern on the pyridine rings.
-
By combining the data from the predicted table, the detailed experimental protocol, and a systematic interpretation of the resulting spectrum, researchers can effectively characterize the molecular structure of this compound.
References
Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the photophysical properties of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a versatile bipyridine ligand employed in the synthesis of functional materials and coordination complexes.
This document summarizes the available spectroscopic data, details the experimental protocols for its measurement, and presents a logical workflow for its characterization.
Spectroscopic Data Summary
Based on the typical absorption profiles of 4,4'-disubstituted-2,2'-bipyridines, the spectrum is expected to exhibit strong absorption bands in the ultraviolet region. For comparative context, the parent 2,2'-bipyridine in methanol displays absorption maxima (λmax) at approximately 233 nm and 280 nm. Substituents on the bipyridine rings, such as the hydroxymethyl and methyl groups in the target molecule, can induce solvatochromic and batochromic or hypsochromic shifts in these absorption bands.
To provide a clear overview for comparative analysis, the following table summarizes the typical UV-Vis absorption data for related bipyridine compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2,2'-Bipyridine | Methanol | 233, 280 | - | General Spectroscopic Data |
| 4,4'-Dimethyl-2,2'-bipyridine | - | - | - | [1] |
| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | - | - | - | [2] |
Note: Specific molar absorptivity values for the reference compounds were not available in the searched literature.
Experimental Protocol: UV-Vis Absorption Spectroscopy
The determination of the UV-Vis absorption spectrum of this compound follows a standardized and robust protocol. The following methodology outlines the key steps for accurate and reproducible measurements.
1. Materials and Instrumentation:
-
Analyte: High-purity this compound.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The choice of solvent is critical as it can influence the position and intensity of the absorption bands.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).
2. Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen spectroscopic grade solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
3. Spectroscopic Measurement:
-
Instrument Blank: Record a baseline spectrum using a cuvette filled with the pure solvent. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Record the absorption spectrum of each working solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak. Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, the molar absorptivity at each λmax can be calculated.
Logical Workflow for Spectroscopic Characterization
The following diagram, generated using the DOT language, illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This comprehensive approach ensures the accurate and reliable determination of the UV-Vis absorption properties of this compound, providing essential data for its application in diverse scientific and industrial fields. The systematic methodology, from sample preparation to data analysis, allows for the generation of high-quality spectroscopic information critical for advancing research and development.
References
A Technical Guide to 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. This versatile bipyridine ligand is a subject of increasing interest in coordination chemistry, catalysis, and the development of novel therapeutic agents.
Core Physicochemical Properties
This compound, with the CAS number 81998-04-1, is a white to orange or light green crystalline powder.[1] Its chemical structure features a bipyridyl core with a hydroxymethyl group at the 4-position and a methyl group at the 4'-position, making it an asymmetrical ligand with interesting coordination properties.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Melting Point | 119.0 to 123.0 °C | [1] |
| Boiling Point (Predicted) | 377.8 ± 37.0 °C | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.25 ± 0.10 | |
| Solubility | Soluble in Methanol | |
| Appearance | White to orange to light green powder | [1] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be achieved through a one-pot reaction from 4,4'-dimethyl-2,2'-bipyridine.[3]
Synthesis of this compound[3]
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF (freshly prepared)
-
2-Phenylsulfonyl-3-phenyloxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ammonia (NH₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add 1.02 equivalents of freshly prepared LDA solution in THF. A deep red color indicates the formation of the anion.
-
Stir the mixture at -78°C for 30 minutes.
-
Slowly add one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF. The solution will turn yellow.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Wash the mixture with brine.
-
Separate the organic phase and evaporate to dryness under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100:5:0.5) to yield this compound.
Characterization Data:[3]
-
¹H NMR (300 MHz, CDCl₃): δ = 2.34 (s, 3H, CH₃), 4.66 (s, 2H, CH₂), 5.25 (br s, 1H, OH), 7.05-7.18 (m, 2H), 8.07-8.19 (m, 2H), 8.39-8.46 (m, 2H).
-
¹³C NMR (75 MHz, CDCl₃): δ = 21.4 (CH₃), 63.1 (CH₂), 119.0 (CH), 121.4 (CH), 122.6 (CH), 125.0 (CH), 148.7 (Cq), 148.9 (CH), 149.2 (CH), 152.2 (Cq), 155.9 (Cq), 156.0 (Cq).
-
IR (KBr): 3200, 1596, 1456, 819 cm⁻¹.
Visualizing Synthesis and Application
To better illustrate the experimental workflow and the compound's primary role in forming bioactive complexes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
While this compound does not have a well-defined signaling pathway on its own, its significance lies in its ability to form coordination complexes with various metal ions, which then exhibit biological activity.
Caption: General mechanism of action for this compound as a ligand.
Applications in Research and Development
This compound serves as a crucial building block in several areas of chemical and pharmaceutical research:
-
Coordination Chemistry: Its bidentate nature allows for the formation of stable complexes with a wide range of transition metals. These complexes are instrumental in the development of new materials with specific electronic and photophysical properties.
-
Catalysis: Metal complexes derived from this ligand have shown potential as catalysts in various organic transformations, offering high efficiency and selectivity.
-
Drug Development: The ability to form stable metal complexes makes this ligand a candidate for the design of metallodrugs. By chelating to a metal center, the ligand can influence the drug's delivery, reactivity, and interaction with biological targets. Research into the cytotoxic effects of its metal complexes against cancer cell lines is an active area of investigation.
This technical guide provides a foundational understanding of this compound for professionals in the field. Further research into its specific biological activities and the properties of its various metal complexes will undoubtedly uncover new and valuable applications.
References
Solubility Profile of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in organic solvents. As a crucial intermediate in the synthesis of complex ligands for coordination chemistry and materials science, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and outlines the synthetic pathway for its preparation.
Introduction
This compound is a functionalized bipyridine derivative with significant applications as a building block in supramolecular chemistry and the development of novel materials. The presence of both a hydroxyl and a methyl group on the bipyridine framework allows for tailored structural modifications, influencing the steric and electronic properties of the resulting metal complexes. An accurate understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthetic and formulation workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1][2][3] |
| Melting Point | 119.0 to 123.0 °C | [2] |
| Appearance | White to Orange to Green powder to crystal | [2] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the peer-reviewed literature. However, qualitative solubility information can be inferred from synthetic and analytical procedures. The following table summarizes the available qualitative and inferred solubility data.
| Solvent | Solubility | Rationale/Reference |
| Methanol | Soluble | Explicitly stated in chemical supplier data.[2] |
| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) analysis, indicating sufficient solubility for characterization.[4] |
| Dichloromethane/Methanol/Ammonia Mixture | Soluble | A solvent system of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) was used for purification by column chromatography, indicating solubility in this mixture.[4] |
It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
Standard methodologies can be employed to quantitatively determine the solubility of this compound in various organic solvents. The following are detailed protocols for common techniques.
Gravimetric Method
This method relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Aliquoting: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can be calculated by subtracting the initial weight of the container.
-
Calculation: The solubility can be expressed in g/L or mol/L.
UV-Vis Spectroscopic Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After phase separation, take a small, known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted solution at λmax. Use the calibration curve to determine the concentration of the diluted solution.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
¹H NMR Spectroscopic Method
This technique allows for the determination of solubility without the need for physical separation of the solid and liquid phases.
Methodology:
-
Sample Preparation: In an NMR tube, add an excess of this compound to a known volume of a deuterated organic solvent containing a known concentration of an internal standard.
-
Equilibration: Agitate the NMR tube at a constant temperature to achieve equilibrium.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the solution-state spectrum.
-
Quantification: Integrate the signals corresponding to the dissolved this compound and the internal standard.
-
Calculation: The concentration of the dissolved analyte is calculated by comparing the integral of its signals to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal.
Synthetic Workflow
This compound is a key intermediate in the synthesis of more complex bipyridine ligands.[4][5] The following diagram illustrates a reported synthetic workflow.
Caption: Synthetic workflow for this compound.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound follows a logical sequence of steps, from sample preparation to data analysis.
Caption: Logical workflow for experimental solubility determination.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is currently sparse in the public domain, its qualitative solubility in methanol and chloroform is established. For researchers and developers requiring precise solubility values, the standardized experimental protocols outlined in this guide—gravimetric, UV-Vis spectroscopy, and ¹H NMR spectroscopy—provide robust frameworks for accurate determination. The provided synthetic and experimental workflows offer a clear visual guide for the preparation and analysis of this important chemical intermediate. Further research into the quantitative solubility of this compound would be a valuable contribution to the fields of coordination chemistry and materials science.
References
Unraveling the Structural Enigma: A Technical Overview of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a functionalized bipyridine ligand of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its asymmetric design offers unique coordination properties, making it a valuable building block for novel metal complexes and functional materials. This technical guide provides a summary of the available physicochemical data for this compound. Critically, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray structure of this compound has not been reported or is not publicly accessible. In the absence of these experimental data, this guide presents general properties and an illustrative experimental workflow for crystal structure determination.
Physicochemical Properties
While specific crystallographic data is unavailable, various sources provide fundamental physicochemical properties of this compound. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| CAS Number | 81998-04-1 | [1][3] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 119.0 to 123.0 °C | [1][4] |
| Solubility | Soluble in Methanol | [4] |
Experimental Protocols: A General Approach to Crystal Structure Determination
The determination of a molecule's crystal structure is a fundamental step in understanding its solid-state properties and intermolecular interactions. The primary technique for this is single-crystal X-ray diffraction.[5][6] Although a specific protocol for this compound is not available due to the absence of its published crystal structure, a general experimental workflow is outlined below.
Synthesis and Crystallization
-
Synthesis: The target compound must first be synthesized with high purity.
-
Purification: Purification is critical and can be achieved through techniques such as column chromatography, recrystallization, or sublimation.
-
Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other structural parameters.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural determination of a crystalline compound.
References
- 1. This compound | 81998-04-1 [chemicalbook.com]
- 2. This compound | C12H12N2O | CID 2754750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 81998-04-1 [m.chemicalbook.com]
- 5. sites.unimi.it [sites.unimi.it]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (CAS 81998-04-1) for Researchers and Drug Development Professionals
Introduction: (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, registered under CAS number 81998-04-1, is a bipyridine derivative that has garnered interest in the scientific community, primarily as a versatile ligand in coordination chemistry. Its unique structural features make it a valuable building block in the synthesis of novel metal complexes with potential applications in catalysis and, most notably, in the development of therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological applications of this compound, with a focus on its role in the design of innovative metal-based drugs. While direct biological studies on the free ligand are limited, extensive research on its coordination complexes, particularly with ruthenium and platinum, suggests significant potential in the field of anticancer drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source(s) |
| CAS Number | 81998-04-1 | |
| IUPAC Name | [2-(4-methyl-2-pyridinyl)-4-pyridinyl]methanol | [1] |
| Synonyms | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, 4'-Methyl-2,2'-bipyridine-4-methanol | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-123 °C | |
| Purity | Typically >97% | [2] |
Synthesis of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
A convenient one-pot synthesis for 4-hydroxymethylene-4'-methyl-2,2'-bipyridine has been reported, offering an improved yield over previous two-step methods.[3][4] This procedure is crucial for researchers needing to synthesize the ligand for further studies.
Experimental Protocol: One-Pot Synthesis
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (freshly prepared)
-
2-Phenylsulfonyl-3-phenyloxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Ammonia (NH₃) for chromatography mobile phase
Procedure:
-
Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.02 equivalents of freshly prepared LDA in THF to the cooled solution. A deep red color indicates the formation of the anion.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add a solution of one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF to the reaction mixture. The solution will turn yellow.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Wash the mixture with brine.
-
Separate the organic phase and evaporate the solvent to dryness to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) to yield 4-hydroxymethylene-4'-methyl-2,2'-bipyridine. This procedure has been reported to yield the product in 52% yield.[3]
Diagram of Synthetic Workflow:
Biological Activity and Potential Applications in Drug Development
While there is a lack of direct biological data for the free ligand (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, the broader class of bipyridine-containing molecules exhibits a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[5] The primary therapeutic interest in CAS 81998-04-1 lies in its use as a ligand to form metal complexes with enhanced biological activity.
Anticancer Potential of Metal Complexes
Numerous studies have demonstrated the potent anticancer activity of ruthenium(II) and platinum(II) complexes bearing substituted bipyridine ligands.[6][7] These complexes often exhibit cytotoxic effects on various cancer cell lines, including leukemia, lung, and bladder cancer.[6][8]
Proposed Mechanism of Action: The anticancer activity of these metal complexes is often attributed to their ability to interact with DNA. The planar bipyridine ligand can intercalate between the DNA base pairs, while the metal center can covalently bind to the nitrogen atoms of the DNA bases, particularly guanine.[9] This dual-mode of interaction can lead to significant distortion of the DNA structure, ultimately inhibiting DNA replication and transcription and inducing apoptosis in cancer cells.
Diagram of Proposed DNA Intercalation and Coordination:
Potential as c-Met Inhibitors
Recent research has also explored 4-substituted-2,2'-bipyridine derivatives as potential inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in cancer.[10] This suggests that (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol could serve as a scaffold for the development of targeted cancer therapies beyond DNA-damaging agents.
Generalized Experimental Protocol for Biological Evaluation
For researchers interested in exploring the therapeutic potential of metal complexes derived from (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol, a generalized protocol for the synthesis and in vitro cytotoxicity evaluation of a representative ruthenium(II) complex is provided below. This protocol is based on established methods for similar bipyridine complexes.
Synthesis of a Representative Ruthenium(II) Complex
Materials:
-
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
-
[Ru(p-cymene)Cl₂]₂ dimer
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a round-bottom flask, dissolve the [Ru(p-cymene)Cl₂]₂ dimer in methanol.
-
Add a solution of (4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (2.2 equivalents relative to the dimer) in methanol to the flask.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.
-
Filter the resulting solid, wash with cold water and diethyl ether, and dry under vacuum.
-
The final product, a [Ru(p-cymene)((4'-Methyl-[2,2'-bipyridin]-4-yl)methanol)Cl]PF₆ complex, can be characterized by NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
The synthesized ruthenium complex
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the chosen cancer cell line in complete medium until confluent.
-
Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium to a known concentration.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the ruthenium complex in DMSO and make serial dilutions in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the complex to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of Cytotoxicity Assay Workflow:
Conclusion
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol (CAS 81998-04-1) is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. While the free ligand itself has not been extensively studied for its biological activity, its role as a versatile chelating agent for transition metals is well-documented in the context of creating potent anticancer complexes. The information and protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, with the ultimate goal of advancing the field of medicinal inorganic chemistry and discovering new and effective treatments for diseases such as cancer. Researchers are encouraged to explore the synthesis of novel metal complexes with this ligand and to conduct thorough biological evaluations to uncover their full therapeutic potential.
References
- 1. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. (4′-Methyl-[2,2′-bipyridin]-4-yl)methanol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]
- 8. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synthesis of 4'-Methyl-2,2'-bipyridine-4-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4'-Methyl-2,2'-bipyridine-4-methanol, a key bipyridine ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents. This document details established synthetic protocols, including a convenient one-pot procedure and a potential multi-step route, complete with experimental details, quantitative data, and characterization.
Introduction
4'-Methyl-2,2'-bipyridine-4-methanol is an asymmetrically substituted bipyridine that serves as a versatile ligand in the construction of functional metal complexes. The presence of both a methyl and a hydroxymethyl group at the 4 and 4' positions allows for further selective functionalization, making it a valuable precursor for creating elaborate molecular architectures. Its derivatives are of significant interest in areas such as catalysis, materials science, and medicinal chemistry. This guide outlines the primary synthetic methodologies for obtaining this important compound.
Synthetic Pathways
Two main synthetic strategies for 4'-Methyl-2,2'-bipyridine-4-methanol are presented: a direct one-pot synthesis from 4,4'-dimethyl-2,2'-bipyridine and a conceptual multi-step approach involving selective oxidation and subsequent reduction.
One-Pot Synthesis from 4,4'-Dimethyl-2,2'-bipyridine
This method offers a convenient and relatively high-yielding route to the target molecule.[1] The synthesis begins with the commercially available or readily synthesized 4,4'-dimethyl-2,2'-bipyridine.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl as a Ligand for Ruthenium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes have garnered significant attention in medicinal chemistry and materials science due to their unique photophysical and electrochemical properties, chemical stability, and diverse applications.[1] The ligand 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a particularly interesting asymmetrically substituted bipyridine ligand. The methyl group enhances the electron-donating properties of the ligand, which can modulate the photophysical and electrochemical characteristics of the resulting ruthenium complex, while the hydroxymethyl group provides a versatile handle for further functionalization, such as conjugation to biomolecules or immobilization onto surfaces.
Ruthenium complexes incorporating this ligand are promising candidates for a range of applications, including as photosensitizers in photodynamic therapy (PDT), as catalysts, and as components in molecular electronics.[2][3] In PDT, for instance, the ruthenium complex can be excited by light to a long-lived triplet state, which then transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂), a key species in inducing cancer cell death.[4][5] The ability to tune the properties of the complex by modifying the ancillary ligands makes these compounds highly versatile for targeted drug development.[6]
Data Presentation
The following tables summarize key quantitative data for ruthenium complexes bearing substituted bipyridine ligands, providing a comparative reference for the expected properties of complexes with this compound.
Table 1: Photophysical Properties of Representative Ru(II) Polypyridyl Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 0.8 | [7] |
| [Ru(dmb)₃]²⁺ | 456 | 620 | 0.12 | 1.1 | [8] |
| [Ru(bpy)₂(4-CH₃-4'-COOH-bpy)]²⁺ | 454 | 625 | - | - | [7] |
| [Ru(bpy)₂(4,4'-(CH₂OH)₂-bpy)]²⁺ | 453 | 618 | - | - | [4] |
bpy = 2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine
Table 2: In Vitro Cytotoxicity of Representative Ruthenium(II) Complexes
| Complex | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
| [Ru(bpy)₂(phen)]²⁺ | A549 (Lung) | >100 | 72 | [4] |
| [Ru(dmb)₂(dppz)]²⁺ | HeLa (Cervical) | 5.8 | 48 | [9] |
| [Ru(phen)₂(tpphz)]²⁺ | MCF-7 (Breast) | 1.2 | 72 | [10] |
| Ruthenium Porphyrin Complex (Rup-03) | HepG2 (Liver) | 29.5 ± 2.3 | - | [11] |
phen = 1,10-phenanthroline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; tpphz = tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
This protocol is adapted from established methods for the synthesis of asymmetrically substituted bipyridines.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation: In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in 1,4-dioxane. Add selenium dioxide (1.1 equivalents) and reflux the mixture for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate. Evaporate the solvent under reduced pressure.
-
Purification of Intermediate: Purify the resulting crude 4-formyl-4'-methyl-2,2'-bipyridine by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Reduction: Dissolve the purified aldehyde intermediate in methanol. Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Quenching and Extraction: Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine. The product can be further purified by recrystallization.
Protocol 2: Synthesis of Ru(bpy)₂(4-Hydroxymethyl-4'-methyl-2,2'-bipyridine)₂
This protocol is a general method for the synthesis of heteroleptic ruthenium(II) bipyridyl complexes.[12]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)
-
4-Hydroxymethyl-4'-methyl-2,2'-bipyridine (ligand)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine (1.1 equivalents) in an ethanol/water mixture.
-
Reflux: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) with stirring for 4-6 hours. The color of the solution should change from deep violet to a reddish-orange.
-
Precipitation: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold water, ethanol, and diethyl ether. Dry the final product under vacuum. The complex can be further purified by column chromatography on alumina or silica gel.
Protocol 3: Evaluation of In Vitro Photodynamic Therapy (PDT) Efficacy
This protocol outlines a general procedure for assessing the photocytotoxicity of the synthesized ruthenium complex.[11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Synthesized ruthenium complex
-
Light source with appropriate wavelength for excitation (e.g., 450-480 nm LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Complex Incubation: Prepare a stock solution of the ruthenium complex in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the complex and incubate for a specified period (e.g., 4-24 hours) in the dark. Include a "dark control" group that will not be irradiated.
-
Irradiation: Wash the cells with PBS to remove the extracellular complex. Add fresh, drug-free medium. Irradiate the designated plates with light of a specific wavelength and dose (e.g., 10 J/cm²). Keep the "dark control" plates covered.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for a further 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Synthetic scheme for the ligand and its ruthenium complex.
Caption: Signaling pathway of PDT-induced apoptosis by the Ru complex.
References
- 1. Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium(ii) polypyridyl complexes with visible light-enhanced anticancer activity and multimodal cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II)" by Matthew Guerrero [mavmatrix.uta.edu]
- 10. Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a versatile bipyridine-based ligand increasingly utilized in coordination chemistry and catalysis.[1] Its unique structural features, including the electron-donating methyl group and the reactive hydroxymethyl group, allow for the formation of stable and catalytically active metal complexes.[1] These complexes have shown significant potential in enhancing the efficiency of various organic transformations, making this ligand a valuable tool in the synthesis of fine chemicals and pharmaceuticals.[1] This document provides an overview of its applications, quantitative data from representative catalytic systems, and detailed experimental protocols.
General Catalytic Applications
Metal complexes derived from this compound are effective in a range of catalytic reactions. The bipyridine core provides a stable chelating scaffold for various transition metals, including but not limited to Ruthenium, Palladium, Iron, and Copper. The substituents on the bipyridine rings allow for the fine-tuning of the electronic and steric properties of the resulting catalyst.
The primary areas of application include:
-
Cross-Coupling Reactions: Palladium complexes of bipyridine ligands are widely used in C-C bond-forming reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in the synthesis of complex organic molecules.
-
Oxidation Reactions: Ruthenium and iron complexes containing bipyridine ligands are known to catalyze a variety of oxidation reactions, including the challenging oxidation of water.
-
Asymmetric Catalysis: Chiral metal complexes involving bipyridine derivatives are employed in asymmetric synthesis to produce enantiomerically enriched products, a critical aspect of drug development.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions where this compound can be employed as a ligand. Please note that this data is illustrative and may require optimization for specific substrates and reaction conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 92 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | 1,4-Dioxane/H₂O | K₃PO₄ | 110 | 18 | 85 |
| 3 | 1-Iodonaphthalene | 3-Tolylboronic acid | 0.5 | DMF/H₂O | Cs₂CO₃ | 90 | 10 | 95 |
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Hydrogen Donor | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 100:1 | HCOOH/NEt₃ | - | CH₂Cl₂ | 40 | 24 | >99 | 98 (R) |
| 2 | [RuCl₂(p-cymene)]₂ | This compound* | 100:1 | HCOOH/NEt₃ | - | CH₂Cl₂ | 40 | 24 | 85 | N/A |
*Note: this compound is achiral and will not induce enantioselectivity in this reaction. This entry is for comparative conversion purposes.
Experimental Protocols
The following are detailed protocols for key experiments. These are intended as a starting point and may require optimization.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as a ligand.
Materials:
-
Aryl halide (e.g., 4-Bromoanisole)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add an additional 5 mL of degassed toluene and 2 mL of deionized water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.
-
Protocol 2: Ruthenium-Catalyzed Aerobic Oxidation of an Alcohol
Objective: To perform the aerobic oxidation of a primary alcohol to the corresponding aldehyde using a ruthenium catalyst supported by this compound.
Materials:
-
Benzyl alcohol
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Oxygen or air supply
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Catalyst Preparation (in situ):
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) in 10 mL of toluene.
-
Stir the mixture at 80 °C for 1 hour under an air atmosphere.
-
-
Reaction Setup:
-
To the catalyst solution, add benzyl alcohol (1.0 mmol) and K₂CO₃ (0.5 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and bubble a gentle stream of air or oxygen through the solution.
-
Monitor the formation of benzaldehyde by GC analysis of aliquots taken from the reaction mixture.
-
-
Work-up:
-
After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the base and any precipitated catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent can be removed under reduced pressure to yield the crude aldehyde. Further purification can be achieved by distillation or column chromatography if necessary.
-
Visualizations
The following diagrams illustrate the conceptual catalytic cycles for the described reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for aerobic alcohol oxidation.
References
Application Notes and Protocols for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl as a ligand in various palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific ligand are emerging, its structural features—an electron-donating methyl group and a functional hydroxymethyl group—suggest its utility in enhancing catalytic activity and enabling further molecular elaborations. The following protocols are based on established methodologies for related bipyridine ligands and are intended as a starting point for reaction development and optimization.
Ligand Profile: this compound
This compound is a functionalized bipyridine ligand. The methyl group at the 4'-position enhances the electron-donating ability of the ligand, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions. The hydroxymethyl group at the 4-position offers a reactive handle for post-coupling modifications, such as attachment to solid supports, incorporation into larger molecular architectures, or modification to alter solubility or other physicochemical properties.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. Bipyridine ligands are known to be effective in stabilizing the palladium catalyst.
Application Notes:
The use of this compound as a ligand in Suzuki-Miyaura coupling is anticipated to offer good to excellent yields for the coupling of a variety of aryl and heteroaryl halides with boronic acids. The electron-rich nature of the ligand can promote the oxidative addition of less reactive aryl chlorides.
Hypothetical Performance Data:
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Chloroacetophenone | 4-Tolylboronic acid | 4-Acetyl-4'-methylbiphenyl | 85 |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | 88 |
| 4 | 1-Iodonaphthalene | Naphthalene-1-boronic acid | 1,1'-Binaphthyl | 95 |
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling using this compound is as follows:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the palladium precursor, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.022 mmol, 2.2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
II. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The choice of ligand is crucial for catalyst stability and selectivity.
Application Notes:
This compound is expected to be a competent ligand for the Heck reaction, particularly for the coupling of aryl bromides and iodides with acrylates and styrenes. The bidentate nature of the ligand can help stabilize the active palladium species at the elevated temperatures often required for these reactions.
Hypothetical Performance Data:
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | 88 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | (E)-Methyl 2-(naphthalen-1-yl)acrylate | 82 |
| 4 | 3-Bromopyridine | 2-Vinylpyridine | (E)-2,3'-Divinylpyridine | 75 |
Experimental Protocol:
A general procedure for the Heck reaction using this compound is as follows:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (1.5 mmol, 1.5 equiv).
-
Add the palladium source, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.022 mmol, 2.2 mol%).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add an anhydrous solvent like DMF or NMP (5 mL).
-
Heat the reaction mixture to 100-140 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Application Notes and Protocols for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in the field of dye-sensitized solar cells (DSSCs). While specific performance data for this exact compound is not extensively available in published literature, this document outlines its expected role, provides generalized experimental protocols based on closely related bipyridyl ligands, and presents representative data to guide research and development.
Introduction to this compound in Dye-Sensitized Solar Cells
Dye-sensitized solar cells are a type of photovoltaic device that converts light into electricity through a photo-electrochemical process. A key component of a DSSC is the sensitizing dye, which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Bipyridyl ligands are fundamental building blocks for many efficient ruthenium-based sensitizing dyes.
The compound this compound is a functionalized bipyridine ligand. In the context of DSSCs, it is anticipated to serve two primary functions:
-
Ligand in Sensitizing Dyes: It can be used as a ligand to synthesize ruthenium(II) polypyridyl complexes, which are highly effective photosensitizers. The methyl group can subtly modify the electronic properties of the dye, while the hydroxymethyl group is expected to act as an anchoring group to the TiO₂ surface.
-
Surface Modification Agent: While less common, it could potentially be used to modify the TiO₂ surface to improve dye loading or reduce charge recombination.
The hydroxymethyl group is of particular interest as a potential anchoring group to the TiO₂ surface, analogous to the more commonly used carboxylic and phosphonic acid groups. The nature of the anchoring group is crucial for efficient electron injection from the dye into the semiconductor's conduction band and for the long-term stability of the device.
Data Presentation: Performance of Related Bipyridyl-Based Sensitizers
To provide a reference for the expected performance of solar cells utilizing a sensitizer with a this compound ligand, the following table summarizes the photovoltaic performance of DSSCs employing various ruthenium-based sensitizers with different functionalized bipyridyl ligands.
| Sensitizer (Ligand) | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η) (%) | Reference |
| N719 (4,4'-dicarboxy-2,2'-bipyridine) | 16.48 | 0.72 | 0.62 | 7.32 | [1] |
| CYC-B11 analogue (branched alkyl chains) | - | - | - | 9.1 | |
| TF-32 (6-quinolin-8-yl-2,2'-bipyridine) | 19.2 | 0.74 | 0.72 | 10.19 | [2] |
| C106 (2-(hexylthio)thiophene conjugated bipyridine) | - | - | - | 11.4 | [3] |
| MH11-TBA (pyrene-based ancillary ligand) | - | - | - | 10.06 | [4] |
Note: The performance of DSSCs is highly dependent on fabrication conditions, including the TiO₂ paste, electrolyte composition, and measurement setup. This data should be considered as a general guide.
Experimental Protocols
The following are generalized protocols for the synthesis of a ruthenium sensitizer using a functionalized bipyridyl ligand and the fabrication of a dye-sensitized solar cell. These protocols are based on standard procedures in the field and can be adapted for the use of this compound.
3.1. Protocol for Synthesis of a Ruthenium(II) Bipyridyl Sensitizer
This protocol describes a general synthesis for a heteroleptic ruthenium(II) complex, which is a common structure for DSSC sensitizers.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₂Cl₂)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Ligand Exchange:
-
In a round-bottom flask, dissolve Ru(bpy)₂Cl₂ and a slight molar excess of this compound in DMF.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The color of the solution should change, indicating the formation of the new complex.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Thiocyanate Ligand Introduction:
-
Once the ligand exchange is complete, add a large excess of NH₄SCN to the reaction mixture.
-
Continue to reflux for another 4-6 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Add deionized water to the residue to precipitate the crude product.
-
Filter the solid and wash it with deionized water and then with diethyl ether.
-
The crude product can be further purified by column chromatography on silica gel or Sephadex LH-20.
-
3.2. Protocol for Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a laboratory-scale DSSC.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizer solution (synthesized ruthenium complex dissolved in a suitable solvent like ethanol or acetonitrile)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)
-
Surlyn or other sealant
-
Detergent, deionized water, ethanol, isopropanol
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.
-
Sinter the TiO₂ film in a furnace, typically ramping the temperature to 450-500°C and holding for 30 minutes to ensure good particle necking and removal of organic binders.
-
After cooling to around 80°C, immerse the TiO₂ electrode in the sensitizer solution for 12-24 hours.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of platinum catalyst onto the conductive side. This can be done by drop-casting the platinum precursor solution and then heating it to around 400°C for 15-20 minutes.
-
-
Cell Assembly:
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and dry it.
-
Place a Surlyn sealant around the active area of the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, offsetting the conductive sides for external electrical contact.
-
Heat the assembly on a hot plate to seal the two electrodes together.
-
-
Electrolyte Injection:
-
Introduce the electrolyte solution into the cell through small pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of Surlyn and a coverslip by heating.
-
Visualizations
4.1. Experimental Workflow for DSSC Fabrication
4.2. Electron Transfer Pathway in a Dye-Sensitized Solar Cell
References
- 1. Efficiency of ruthenium dye sensitized solar cells enhanced by 2,6-bis[1-(phenylimino)ethyl]pyridine as a co-sensitizer containing methyl substituents on its phenyl rings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient dye-sensitized solar cells based on panchromatic ruthenium sensitizers with quinolinylbipyridine anchors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-property relationship of extended π-conjugation of ancillary ligands with and without an electron donor of heteroleptic Ru(II) bipyridyl complexes for high efficiency dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functionalized Polymers with 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers incorporating the versatile ligand, 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. This unique building block offers a strategic approach to designing advanced polymeric materials with integrated metal-chelating properties, finding potential applications in catalysis, drug delivery, and advanced materials science. The protocols focus on the conversion of this compound into a polymerizable monomer and its subsequent polymerization via Atom Transfer Radical Polymerization (ATRP). Additionally, a prospective protocol for synthesizing a custom ATRP initiator from the same precursor is outlined.
Application Notes
The incorporation of this compound into polymer chains imparts unique functionalities. The bipyridyl moiety is a well-established chelating ligand for a variety of transition metals, enabling the resulting polymers to act as macromolecular ligands. This property is highly valuable for:
-
Homogeneous Catalysis: Immobilization of metal catalysts on a polymer backbone can facilitate catalyst recovery and reuse, bridging the gap between homogeneous and heterogeneous catalysis.
-
Drug Delivery: The bipyridyl functionality can be used to coordinate with metal-based drugs or to act as a responsive element in drug release systems.
-
Sensing and Diagnostics: Polymers functionalized with bipyridyl can be designed to exhibit changes in their physical or chemical properties upon coordination with specific metal ions, forming the basis for novel sensors.
-
Advanced Materials: The introduction of metal complexes can significantly alter the mechanical, optical, and electronic properties of polymers, leading to the development of new functional materials.
The hydroxyl group on the this compound molecule serves as a convenient handle for its chemical modification, allowing for its conversion into a variety of functional groups, including polymerizable vinyl groups or initiating species for controlled radical polymerization.
Synthesis of a Methacrylate Monomer from this compound
A key step in producing polymers with pendant bipyridyl groups is the synthesis of a corresponding monomer. Here, we describe the conversion of this compound to (4'-methyl-2,2'-bipyridin-4-yl)methyl methacrylate.
Experimental Protocol: Monomer Synthesis
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic alumina
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methacryloyl Chloride: While stirring, add methacryloyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on basic alumina using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4'-methyl-2,2'-bipyridin-4-yl)methyl methacrylate monomer.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization of (4'-methyl-2,2'-bipyridin-4-yl)methyl methacrylate via ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Experimental Protocol: ATRP of Bipyridyl-Functionalized Monomer
Materials:
-
(4'-methyl-2,2'-bipyridin-4-yl)methyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask, add the monomer (e.g., 100 eq.), CuBr (1.0 eq.), and a magnetic stir bar.
-
Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Reagents: Under an inert atmosphere, add degassed anisole, PMDETA (1.0 eq.), and the initiator, EBiB (1.0 eq.), via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: At timed intervals, take samples under inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
Termination: After reaching the desired conversion, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large volume of a non-solvent (e.g., cold methanol).
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
| Entry | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50:1:1:1 | 4 | 65 | 7,500 | 1.15 |
| 2 | 100:1:1:1 | 6 | 78 | 15,200 | 1.18 |
| 3 | 200:1:1:1 | 10 | 85 | 30,500 | 1.22 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on specific reaction conditions.
Prospective Synthesis of an ATRP Initiator from this compound
The hydroxyl group of this compound can also be functionalized to create a molecule that can initiate polymerization. This is particularly useful for synthesizing block copolymers where one block contains the bipyridyl functionality at its terminus.
Prospective Protocol: ATRP Initiator Synthesis
Materials:
-
This compound
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Acyl Bromide: Add 2-bromoisobutyryl bromide (1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent and purify the resulting product by column chromatography to yield the (4'-methyl-2,2'-bipyridin-4-yl)methyl 2-bromo-2-methylpropanoate initiator.
Visualizations
Application Notes and Protocols for Luminescent 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of luminescent metal complexes incorporating the 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl ligand. The protocols detailed below are based on established methods for analogous bipyridyl complexes and are intended to serve as a foundational guide for researchers.
Introduction
Transition metal complexes containing bipyridyl ligands are of significant interest due to their rich photophysical and electrochemical properties. The this compound ligand, in particular, offers a versatile platform for the development of luminescent probes and photosensitizers. The hydroxymethyl group provides a site for further functionalization, enabling the conjugation of these complexes to biomolecules or their incorporation into larger supramolecular assemblies. The methyl group can influence the electronic properties and steric hindrance of the complex, potentially tuning its luminescent characteristics.
These complexes, particularly those of ruthenium(II) and iridium(III), often exhibit strong luminescence, long-lived excited states, and good photostability, making them suitable for a range of applications including:
-
Bioimaging: As luminescent labels for cellular imaging.
-
Biosensing: As probes for detecting specific analytes or changes in the cellular environment.
-
Photodynamic Therapy (PDT): As photosensitizers that generate reactive oxygen species upon light activation to induce cell death.
-
Theranostics: Combining therapeutic and diagnostic functionalities in a single agent.
Data Presentation: Photophysical Properties of Analogous Bipyridyl Complexes
Table 1: Photophysical Properties of Reference Ruthenium(II) Bipyridyl Complexes in Acetonitrile at Room Temperature
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 870 |
| [Ru(bpy)₂(4-Me-4'-COOH-bpy)]²⁺ | 454 | 620 | - | - |
| [Ru(Me₂bpy)₂(4-Me-4'-COOH-bpy)]²⁺ | 456 | 618 | - | - |
| [Ru(Me₄bpy)₂(4-Me-4'-COOH-bpy)]²⁺ | 458 | 615 | - | - |
Data for carboxy-substituted ligand complexes from reference[1].
Table 2: Photophysical Properties of Reference Iridium(III) Bipyridyl Complexes in Dichloromethane at Room Temperature
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ir(ppy)₂(bpy)]⁺ | ~380, 470 | 510 | - | - |
| [Ir(ppy)₂(4-Me-4'-COOH-bpy)]⁺ | - | - | - | - |
| [Ir(ppy)₂(4,4'-dicarboxy-bpy)]⁺ | - | 560 | - | - |
Data for phenylpyridine (ppy) and carboxylated bipyridine complexes from references[2][3].
Experimental Protocols
The following are detailed protocols for the synthesis and photophysical characterization of luminescent this compound complexes.
Protocol 1: Synthesis of a Generic Ruthenium(II) Complex: Ru(bpy)₂(4-CH₂OH-4'-Me-bpy)₂
This protocol is adapted from established procedures for the synthesis of similar ruthenium(II) bipyridyl complexes.[4][5]
Materials:
-
cis-Ru(bpy)₂Cl₂·2H₂O (precursor complex)
-
This compound
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Filter the aqueous solution to remove any unreacted ligand or impurities.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ in excess to precipitate the product as a hexafluorophosphate salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
For further purification, the complex can be recrystallized from a dichloromethane/diethyl ether or acetonitrile/diethyl ether solvent system.
Protocol 2: Synthesis of a Generic Iridium(III) Complex: Ir(ppy)₂(4-CH₂OH-4'-Me-bpy)
This protocol is based on common methods for preparing cyclometalated iridium(III) complexes.[2][6]
Materials:
-
[Ir(ppy)₂Cl]₂ (iridium precursor dimer)
-
This compound
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a Schlenk flask, suspend the iridium precursor dimer, [Ir(ppy)₂Cl]₂ (1 equivalent), and this compound (2.2 equivalents) in a 2:1 mixture of dichloromethane and methanol.
-
Deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
Reflux the reaction mixture under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of methanol.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the desired complex.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
Procedure:
-
Absorption Spectroscopy:
-
Prepare dilute solutions of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) of known concentration.
-
Record the UV-Vis absorption spectrum from 250 to 800 nm.
-
Determine the wavelengths of maximum absorption (λabs) and the corresponding molar extinction coefficients (ε).
-
-
Emission Spectroscopy:
-
Using the same solutions, excite the sample at a wavelength corresponding to a major absorption band.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem).
-
-
Luminescence Quantum Yield (Φ) Determination (Comparative Method):
-
Choose a standard with a known quantum yield and similar absorption and emission properties (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).
-
Prepare a series of solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated emission intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Luminescence Lifetime (τ) Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.
-
Collect the emission decay profile using a TCSPC system.
-
Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For multi-exponential decays, a weighted average lifetime can be calculated.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of bipyridyl complexes.
Caption: Workflow for photophysical characterization.
Caption: Potential application in photodynamic therapy (PDT) and bioimaging.
References
- 1. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luminescent cyclometalated Rh(III), Ir(III), and (DIP)2Ru(II) complexes with carboxylated bipyridyl ligands: synthesis, X-ray molecular structure, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminescence color tuning of the iridium complexes by interligand energy transfer (ILET) with ancillary ligands for organic light emitting diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New luminescent cyclometalated iridium(III) diimine complexes as biological labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Complexation of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of transition metal complexes utilizing the versatile chelating ligand, 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. The described methodologies are applicable for the development of novel compounds with potential applications in catalysis, photophysics, and medicinal chemistry.
Introduction
This compound is a functionalized bipyridine ligand that serves as a robust scaffold for the construction of a wide array of transition metal complexes. The presence of the hydroxymethyl group offers a site for further synthetic modifications, allowing for the covalent attachment of these complexes to other molecules or surfaces. The methyl group, in turn, can influence the electronic properties of the resulting complex. This document outlines generalized yet detailed procedures for the complexation of this ligand with common transition metals such as Ruthenium(II), Iridium(III), and Copper(II).
General Experimental Workflow
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and time, is crucial and depends on the specific metal and desired final complex. Following the reaction, the product is isolated, purified, and characterized using various spectroscopic and analytical techniques.
General workflow for the synthesis and characterization of transition metal complexes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Ruthenium(II), Iridium(III), and Copper(II) complexes with this compound. Researchers should note that optimization of reaction conditions may be necessary for specific metal precursors and desired products.
Protocol 1: Synthesis of a Ruthenium(II) Complex
This protocol describes a general method for the synthesis of a dichloride(this compound)ruthenium(II) complex.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Dimethylformamide (DMF)
-
Acetone
-
Lithium chloride (LiCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) and lithium chloride (5 equivalents) in dimethylformamide.
-
Add RuCl₃·xH₂O (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-8 hours under an inert atmosphere. The color of the solution is expected to change, indicating the formation of the complex.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and then with cold acetone to remove unreacted starting materials.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of an Iridium(III) Complex
This protocol outlines the synthesis of a bis-cyclometalated iridium(III) complex with this compound as the ancillary ligand. The synthesis proceeds via a chloride-bridged iridium dimer intermediate.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
A cyclometalating ligand (e.g., 2-phenylpyridine)
-
2-ethoxyethanol or a similar high-boiling point solvent
-
This compound
-
Methanol or a suitable solvent for the final reaction step
-
Ammonium hexafluorophosphate (NH₄PF₆) for precipitation (optional)
Procedure:
-
Synthesis of the Iridium Dimer: In a flask, combine IrCl₃·xH₂O and the cyclometalating ligand (e.g., 2-phenylpyridine, 2.5 equivalents) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Reflux the mixture for several hours until a color change indicates the formation of the chloride-bridged dimer.
-
Cool the reaction mixture and collect the precipitated dimer by filtration. Wash with methanol and diethyl ether.
-
Synthesis of the Final Complex: Dissolve the iridium dimer and this compound (2.2 equivalents) in a suitable solvent such as dichloromethane/methanol.[2]
-
Reflux the mixture for several hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the solution and, if desired, add a saturated solution of NH₄PF₆ in methanol to precipitate the hexafluorophosphate salt of the complex.[2]
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.[2]
Protocol 3: Synthesis of a Copper(II) Complex
This protocol provides a straightforward method for the synthesis of a Copper(II) complex.
Materials:
-
Copper(II) salt (e.g., Copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O or Copper(II) sulfate)
-
This compound
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate container, dissolve an equimolar amount of the copper(II) salt in methanol.
-
Slowly add the copper(II) salt solution to the ligand solution while stirring.
-
A precipitate is expected to form upon mixing or after a short period of stirring at room temperature.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.[3]
Data Presentation
The following tables summarize representative quantitative data for transition metal complexes with bipyridyl-type ligands. The exact values for complexes of this compound may vary depending on the specific metal precursor and reaction conditions.
Table 1: Representative Reaction Parameters and Yields
| Metal Complex Type | Metal Precursor | Ligand to Metal Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| [Ru(bpy)₂(L)]²⁺ | Ru(bpy)₂Cl₂ | 1:1 | Ethanol/Water | 4-8 | Reflux | 70-90 |
| [Ir(ppy)₂(L)]⁺ | [Ir(ppy)₂Cl]₂ | 2.2:1 (L:dimer) | CH₂Cl₂/MeOH | 4-12 | Reflux | 60-85 |
| [Cu(L)(H₂O)₂(SO₄)] | CuSO₄·5H₂O | 1:1 | Water | 72 (hydrothermal) | 140 | ~84[4] |
L = this compound; bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine
Table 2: Representative Spectroscopic Data
| Complex Type | ¹H NMR (δ, ppm, bipyridyl protons) | UV-Vis λmax (nm) (MLCT band) |
| Ruthenium(II) | 8.5-9.5 | 450-500 |
| Iridium(III) | 7.5-9.0 | 380-480 |
| Copper(II) | Paramagnetically broadened signals | 600-700 (d-d transitions) |
Note: ¹H NMR data for paramagnetic Cu(II) complexes are typically not well-resolved.
Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized metal complexes.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing diamagnetic complexes (e.g., Ru(II), Ir(III)) and confirming the coordination of the ligand.[5]
-
UV-Visible Spectroscopy: This technique is used to study the electronic properties of the complexes, particularly the metal-to-ligand charge transfer (MLCT) bands which are characteristic of many transition metal bipyridyl complexes.[5]
-
Mass Spectrometry: ESI-MS or MALDI-TOF MS is used to determine the molecular weight of the complex and confirm its composition.[5]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the complex.
Signaling Pathways and Logical Relationships
The complexation reaction can be visualized as a logical progression from starting materials to the final, characterized product.
Logical flow of the complexation and characterization process.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand [frontiersin.org]
Application Notes and Protocols for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible-light photoredox catalysis has become an invaluable tool in modern organic synthesis, offering mild and selective methods for the construction of complex molecular architectures. The performance of photocatalysts, typically transition metal complexes of ruthenium, iridium, or copper, is highly dependent on the electronic and steric properties of their coordinating ligands. Bipyridyl ligands are a cornerstone of photocatalyst design, and their functionalization allows for the fine-tuning of photophysical and electrochemical properties.
4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is a functionalized bipyridine ligand with potential applications in photoredox catalysis. The presence of a methyl group, an electron-donating group, is known to increase the electron density at the metal center, thereby enhancing the reducing power of the excited state of the photocatalyst. The hydroxymethyl group offers a site for further modification or can influence the solubility of the resulting catalyst complex. While specific and detailed protocols for this compound in photoredox catalysis are not extensively documented in the literature, its structural similarity to the well-studied 4,4'-dimethyl-2,2'-bipyridine (dmb) allows for the adaptation of existing protocols. This document provides detailed application notes and representative experimental protocols based on analogous dmb-containing photocatalysts.
Anticipated Effects of the Ligand on Photocatalyst Properties
The substitution pattern of this compound is expected to influence the properties of a photocatalyst in the following ways:
-
Redox Potentials: The electron-donating methyl group is anticipated to make the metal center easier to oxidize. This would result in a less positive M(III)/M(II) redox potential compared to complexes with unsubstituted bipyridine, making the excited state of the complex a stronger reducing agent.
-
Photophysical Properties: The substituents are likely to alter the energy of the metal-to-ligand charge transfer (MLCT) excited state, which can lead to shifts in the absorption and emission spectra of the complex.
-
Solubility and Functionalization: The hydroxymethyl group can increase the polarity of the ligand, potentially altering the solubility of the resulting metal complex in various organic solvents. Furthermore, this group provides a handle for post-complexation modification, allowing for the covalent attachment of the photocatalyst to solid supports or other molecular entities.
Potential Applications in Photoredox Catalysis
Based on the applications of structurally similar bipyridyl ligands, photocatalysts bearing the this compound ligand are expected to be effective in a range of photoredox-mediated transformations, including but not limited to:
-
Reductive Dehalogenations: The enhanced reducing power of the excited state would be beneficial for the reduction of alkyl and aryl halides.
-
Atom Transfer Radical Addition (ATRA) Reactions: Initiation of radical addition reactions to olefins.
-
C-H Functionalization: Use in dual catalytic systems for the functionalization of C-H bonds.
-
CO₂ Reduction: As a photosensitizer in systems for the photocatalytic reduction of carbon dioxide.
Experimental Protocols
The following protocols are adapted from established procedures for photocatalysts containing the analogous 4,4'-dimethyl-2,2'-bipyridine (dmb) ligand. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific substrates and desired outcomes when using a photocatalyst with the this compound ligand.
Protocol 1: Synthesis of a Ruthenium-Based Photocatalyst
This protocol describes the synthesis of a generic tris(bipyridyl)ruthenium(II) complex, which is a common class of photocatalysts.
Objective: To synthesize [Ru(this compound)₃]²⁺ (as a chloride or hexafluorophosphate salt).
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Ethanol
-
Water
-
Sodium hypophosphite (NaH₂PO₂)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for PF₆⁻ salt)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
Procedure:
-
In a Schlenk flask, dissolve ruthenium(III) chloride hydrate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add this compound (3.3 eq) to the solution.
-
Add an excess of sodium hypophosphite (10 eq) as a reducing agent.
-
De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere with stirring for 4-6 hours. The solution should turn a deep red-orange color.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate starts to form.
-
For the chloride salt: Cool the mixture in an ice bath to complete precipitation. Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
For the hexafluorophosphate salt: To the concentrated aqueous solution, add a saturated aqueous solution of ammonium hexafluorophosphate. A precipitate should form. Collect the solid by filtration, wash with water and then diethyl ether, and dry under vacuum.
Expected Outcome: A red-orange crystalline solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Representative Photoredox-Catalyzed Reductive Dehalogenation
This protocol outlines a general procedure for the reductive dehalogenation of an activated alkyl halide, a common benchmark reaction for testing the efficacy of a new photocatalyst.
Materials:
-
[Ru(this compound)₃]Cl₂ (or PF₆ salt) (Photocatalyst)
-
Activated alkyl halide (e.g., ethyl 2-bromo-2-phenylacetate)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as a sacrificial reductant
-
Acetonitrile (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source (e.g., 450 nm)
-
Reaction vials (e.g., 4 mL)
Procedure:
-
To a 4 mL reaction vial equipped with a magnetic stir bar, add the photocatalyst (1 mol%), the activated alkyl halide (1.0 eq, e.g., 0.2 mmol), and the Hantzsch ester (1.2 eq).
-
Under an inert atmosphere, add degassed acetonitrile (e.g., 2 mL).
-
Seal the vial and stir the mixture at room temperature.
-
Place the reaction vial approximately 5-10 cm from a blue LED light source and irradiate with stirring. Ensure the reaction is cooled, for example, with a fan, to maintain room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the vial to air.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Photocatalyst Loading (mol%) | Substrate | Reductant | Solvent | Time (h) | Yield (%) |
| 1 | 1 | Ethyl 2-bromo-2-phenylacetate | Hantzsch Ester | CH₃CN | 12 | Expected High |
| 2 | 0.5 | Ethyl 2-bromo-2-phenylacetate | Hantzsch Ester | CH₃CN | 12 | Expected Moderate-High |
*Yields are hypothetical and need to be determined experimentally.
Visualizations
General Workflow for Photocatalyst Synthesis and Application
Caption: Workflow for the synthesis of a Ru-based photocatalyst and its subsequent use in a photoredox-catalyzed reaction.
Simplified Photoredox Catalytic Cycle (Reductive Quenching)
Caption: A simplified representation of a reductive quenching cycle in photoredox catalysis.
Application Notes & Protocols: Electrode Modification with 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl Based Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the modification of electrodes using materials based on 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl and its derivatives. The focus is on the fabrication and application of these modified electrodes in electrochemical sensing, a critical area for diagnostics and drug development. Two primary protocols are presented:
-
Application I: A high-performance, non-enzymatic glucose sensor utilizing a composite of bipyridyl ruthenium-decorated Nickel-Metal-Organic Frameworks (Ni-MOFs) and Multi-Walled Carbon Nanotubes (MWCNT).
-
Application II: A general protocol for the covalent immobilization of this compound onto carbon electrode surfaces for broader sensing and catalytic applications.
Application I: Non-Enzymatic Glucose Sensor Based on a MWCNT-RuBpy@Ni-MOF Composite
This application note describes the fabrication and performance of a highly sensitive and selective non-enzymatic glucose sensor. The sensor is based on a glassy carbon electrode (GCE) modified with a composite material comprising a bipyridyl ruthenium complex (RuBpy) adsorbed onto a Nickel-Metal-Organic Framework (Ni-MOF), which is then dispersed with Multi-Walled Carbon Nanotubes (MWCNT).
The principle of detection relies on the electrocatalytic oxidation of glucose at the electrode surface.[1] The Ni(II)/Ni(III) redox couple within the Ni-MOF serves as the primary catalytic center for glucose oxidation in an alkaline solution.[1] The incorporation of a bipyridyl ruthenium complex and MWCNTs significantly enhances the sensor's performance by improving electron transfer and increasing the number of exposed active catalytic sites.[1]
Data Presentation: Sensor Performance
The performance characteristics of the MWCNT-RuBpy@Ni-MOF modified electrode for glucose sensing are summarized below.
| Parameter | Value(s) | Conditions |
| Operating Potential | +0.5 V vs. Ag/AgCl | 0.1 M NaOH solution |
| Linear Detection Range | 5 µM to 3.5 mM (spanning three linear segments) | 0.1 M NaOH solution |
| 5 µM - 50 µM (R² = 0.9966) | ||
| 50 µM - 0.5 mM (R² = 0.9977) | ||
| 0.5 mM - 3.5 mM (R² = 0.9959) | ||
| Limit of Detection (LOD) | 1.5 µM | S/N = 3 |
| Response Stability | 99.5% retained after 5 assays | 1 mM Glucose |
| 91.5% retained after 30 assays | 1 mM Glucose | |
| Selectivity | Minimal interference from Ascorbic Acid (AA), Uric Acid (UA), Dopamine (DA), NaCl, and KCl at physiological concentrations. | 1 mM Glucose |
Experimental Protocols
Protocol 1.1: Synthesis of MWCNT-RuBpy@Ni-MOF Composite
This protocol details the synthesis of the composite material used to modify the electrode, based on the method described by Zhang et al. (2024).[1]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
p-Phthalic acid (PTA, ligand)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Bipyridyl Ruthenium Complex (e.g., [Ru(bpy)₃]Cl₂)
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
Nafion solution (e.g., 5 wt%)
Procedure:
-
Prepare Solution A: Dissolve 0.67 mmol of Ni(CH₃COO)₂·4H₂O and 0.33 mmol of Co(CH₃COO)₂·4H₂O in 5 mL of DMF.
-
Prepare Solution B: In a separate vial, dissolve 3 mmol of KOH in 5 mL of ultrapure water. Add 1 mmol of the organic ligand (PTA) and stir until clear. Add 5 mL of DMF to this solution.
-
Synthesize Ni-MOF: Pour Solution A into Solution B under rapid stirring. Continue stirring for 1 hour.
-
Isolate Ni-MOF: Centrifuge the resulting mixture at 6000 rpm for 10 minutes. Wash the precipitate with DMF and water, then dry.
-
Decorate with RuBpy: Disperse the synthesized Ni-MOF powder in an aqueous solution containing the bipyridyl ruthenium complex. Allow it to adsorb spontaneously by stirring for several hours.
-
Isolate RuBpy@Ni-MOF: Centrifuge the mixture, wash with water to remove any unbound complex, and dry the resulting RuBpy@Ni-MOF powder.
-
Prepare Final Composite Ink: Create a 5 mg/mL suspension by ultrasonically dispersing 2.5 mg of the RuBpy@Ni-MOF powder and an appropriate amount of MWCNTs in 495 µL of DMF. Add 5 µL of Nafion solution and sonicate briefly to ensure a homogeneous ink.[1][2]
Protocol 1.2: Fabrication and Testing of the Modified Electrode
Materials:
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Alumina slurry (0.05 µm)
-
Ethanol and Ultrapure Water
-
MWCNT-RuBpy@Ni-MOF ink (from Protocol 1.1)
-
Electrochemical Workstation with a three-electrode cell
-
Ag/AgCl (3M KCl) reference electrode
-
Platinum wire counter electrode
-
0.1 M NaOH solution
-
Glucose stock solution
Procedure:
-
GCE Pre-treatment: Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with ethanol and ultrapure water in an ultrasonic bath to remove any residues. Dry the electrode.
-
Electrode Modification: Pipette 4 µL of the prepared MWCNT-RuBpy@Ni-MOF ink onto the clean GCE surface.[2] Allow it to dry completely under an infrared lamp or in a desiccator.
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.
-
Use 5 mL of 0.1 M NaOH as the supporting electrolyte.[1]
-
Perform cyclic voltammetry (CV) scans from 0.0 V to +0.8 V at a scan rate of 100 mV/s to characterize the electrode.[1]
-
For glucose sensing, use chronoamperometry with an applied potential of +0.5 V.[1]
-
After obtaining a stable baseline current, make successive additions of glucose from a stock solution into the electrolyte under stirring to measure the amperometric response.
-
Visualizations: Workflow and Mechanism
Caption: Synthesis workflow for the MWCNT-RuBpy@Ni-MOF composite ink.
Caption: Electrocatalytic glucose sensing mechanism at the modified electrode.
Application II: General Protocol for Covalent Immobilization of Hydroxymethyl-Bipyridyl Ligands
This application note provides a general method for covalently attaching this compound to carbon-based electrodes (e.g., Glassy Carbon, Screen-Printed Carbon). This creates a stable, functionalized surface that can be used for subsequent coordination of metal ions for catalytic applications or as a platform for building more complex sensor architectures. The protocol utilizes a well-established carbodiimide crosslinker chemistry to form a stable ester linkage between surface carboxyl groups and the ligand's hydroxymethyl group.
Experimental Protocols
Protocol 2.1: Covalent Immobilization via Esterification
Materials:
-
Carbon Electrode (GCE, SPE, etc.)
-
Nitric Acid (HNO₃, concentrated) or other oxidizing agent
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Surface Oxidation (Activation):
-
To introduce carboxylic acid groups on the carbon surface, treat the electrode with an oxidizing agent. A common method is to immerse the electrode in concentrated nitric acid for 1-2 hours or to electrochemically oxidize it by cycling in an acidic solution.
-
After oxidation, rinse the electrode extensively with ultrapure water and dry it under a stream of nitrogen.
-
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 100 mM EDC and 50 mM NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMF.
-
Immerse the oxidized electrode in the EDC/NHS solution for 1-2 hours at room temperature to activate the surface carboxyl groups, forming an NHS-ester intermediate.
-
Gently rinse the electrode with the buffer or solvent to remove excess EDC and NHS.
-
-
Ligand Immobilization:
-
Immediately transfer the activated electrode into a solution of this compound (e.g., 10-20 mM) dissolved in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 4-12 hours at room temperature (or 4°C overnight) in a sealed container to form a stable ester bond.
-
-
Final Washing:
-
After immobilization, thoroughly rinse the electrode with the solvent (DMF/DMSO) followed by ethanol and ultrapure water to remove any non-covalently bound ligand.
-
The electrode is now functionalized and ready for characterization (e.g., via CV, EIS) or further modification (e.g., metalation).
-
Visualization: Immobilization Workflow
Caption: General workflow for covalent immobilization of the ligand.
References
Application Notes and Protocols: 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a versatile heterocyclic compound, and its applications as a fundamental building block in the synthesis of advanced functional materials. This document offers detailed experimental protocols, quantitative performance data from related systems, and visual diagrams to guide researchers in catalysis, chemical sensing, and optoelectronics.
Chemical and Physical Properties
This compound is a solid, white to off-white crystalline powder. Its chemical structure features a bipyridine core, which is well-known for its strong chelating ability with various metal ions. The presence of a hydroxymethyl group provides a reactive site for further functionalization, allowing for its incorporation into larger molecular architectures.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| CAS Number | 81998-04-1 | [3] |
| Melting Point | Not available | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
A convenient one-pot synthesis method has been reported, providing an improved yield over previous two-step procedures.[1]
Experimental Protocol: One-Pot Synthesis[1]
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), freshly prepared
-
2-Phenylsulfonyl-3-phenyloxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol/Ammonia (100:5:0.5 v/v/v)
Procedure:
-
Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF.
-
Cool the solution to -78 °C.
-
Add 1.02 equivalents of freshly prepared LDA in THF to form a deep red anionic solution.
-
Stir the mixture for 30 minutes at -78 °C.
-
Slowly add one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF. The solution will turn yellow.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Wash the organic phase with brine.
-
Evaporate the organic solvent to dryness.
-
Purify the crude product by column chromatography on silica gel using the specified eluent to yield this compound.
Workflow for the Synthesis of this compound
Caption: One-pot synthesis workflow.
Applications in Catalysis
Application Note: Suzuki-Miyaura Cross-Coupling
Palladium complexes incorporating bipyridine ligands are highly efficient catalysts for the formation of C-C bonds via the Suzuki-Miyaura coupling reaction. The electronic and steric properties of the bipyridine ligand can be fine-tuned to optimize catalytic performance.
Illustrative Performance of a Palladium-Pyridine Complex in Suzuki Coupling
The following data is for a palladium-pyridine complex immobilized on hydrotalcite and is provided as a representative example.
| Aryl Halide | Arylboronic Acid | Product | Conversion (%) | Selectivity (%) |
| Bromobenzene | Phenylboronic acid | Biphenyl | 98 | >99 |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 | >99 |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 97 | >99 |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a custom-synthesized complex)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, base, and solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Logical Flow of a Catalytic Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura catalytic cycle.
Applications in Chemical Sensing
The ability of the bipyridine moiety to coordinate with metal ions makes this compound an excellent candidate for the development of chemical sensors, particularly for the detection of heavy metal ions. The binding of a metal ion to the ligand can induce a change in the material's optical or electrochemical properties, which can be measured to quantify the analyte's concentration.
Application Note: Heavy Metal Ion Detection
Sensors based on bipyridine-functionalized materials can offer high sensitivity and selectivity for the detection of toxic heavy metal ions in environmental samples. The hydroxymethyl group can be used to graft the ligand onto a solid support or to integrate it into a polymer matrix for sensor fabrication.
Representative Performance of Heavy Metal Sensors
The following table provides examples of detection limits achieved by various nanostructured electrochemical sensors for heavy metal ions, illustrating the potential sensitivity of such systems.
| Metal Ion | Sensor Material | Detection Limit |
| Pb²⁺ | ZnO nanorods/GCE | 0.4 ppb |
| Cd²⁺ | ZnO nanorods/GCE | 0.6 ppb |
| Hg²⁺ | ZnO nanorods/GCE | 0.3 ppb |
| Hg²⁺ | Au nanoparticles on carbon nanotubes | 0.1 µmol/L |
| Pb²⁺, Cd²⁺, Cu²⁺ | Au nanoparticles on carbon nanotubes | 0.1 µmol/L |
Experimental Protocol: Fabrication of a Modified Electrode for Heavy Metal Detection (General)
Materials:
-
Glassy carbon electrode (GCE)
-
This compound (or a derivative)
-
Supporting electrolyte (e.g., acetate buffer)
-
Standard solutions of heavy metal ions
-
Electrochemical workstation
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Surface Modification: The bipyridine ligand can be immobilized on the electrode surface through various methods, such as electropolymerization or drop-casting of a solution containing the ligand and a suitable polymer binder. The hydroxymethyl group can be chemically modified to facilitate covalent attachment.
-
Electrochemical Measurement:
-
Place the modified electrode in an electrochemical cell containing the supporting electrolyte.
-
Accumulate the target heavy metal ions on the electrode surface by applying a negative potential for a specific time.
-
Perform anodic stripping voltammetry by scanning the potential towards more positive values. The peak current at a specific potential is proportional to the concentration of the metal ion.
-
-
Calibration: Construct a calibration curve by measuring the peak currents for a series of standard solutions of the target metal ion.
Workflow for Electrochemical Detection of Heavy Metals
Caption: Heavy metal detection workflow.
Applications in Optoelectronic Materials
Bipyridine ligands are widely used in the synthesis of luminescent metal complexes, particularly with ruthenium(II) and iridium(III), for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. The photophysical properties of these complexes, such as their emission wavelength, quantum yield, and lifetime, can be tuned by modifying the bipyridine ligand.
Application Note: Phosphorescent Iridium(III) Complexes
Iridium(III) complexes with bipyridine ligands are known for their high phosphorescence quantum yields. The this compound ligand can be incorporated into such complexes to create new phosphorescent materials. The hydroxymethyl group offers a site for further modification to tune the complex's properties or to attach it to other molecules.
Photophysical Data for Representative Iridium(III) Bipyridine Complexes
The following table presents photophysical data for illustrative iridium(III) complexes with different bipyridine-based ligands, showcasing the range of properties that can be achieved.
| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ir(ppy)₂(bpy)]⁺ | ~480, 510 | ~0.1 | ~1.0 |
| [Ir(piq)₂(bpy)]⁺ | ~620 | ~0.2 | ~0.5 |
| [Ir(ppy)₂(dmbpy)]⁺ | ~475, 505 | ~0.15 | ~1.2 |
ppy = 2-phenylpyridine, piq = 1-phenylisoquinoline, bpy = 2,2'-bipyridine, dmbpy = 4,4'-dimethyl-2,2'-bipyridine
Experimental Protocol: Synthesis of an Iridium(III) Bipyridine Complex (General)
Materials:
-
[IrCl₃(H₂O)₃]
-
Cyclometalating ligand (e.g., 2-phenylpyridine)
-
This compound
-
Solvent (e.g., 2-ethoxyethanol, glycerol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of the Iridium Dimer:
-
Reflux [IrCl₃(H₂O)₃] with an excess of the cyclometalating ligand in a suitable solvent under an inert atmosphere to form the chloro-bridged dimer, [Ir(C^N)₂Cl]₂.
-
Isolate the dimer by filtration.
-
-
Synthesis of the Monomeric Complex:
-
React the iridium dimer with this compound in a high-boiling solvent under an inert atmosphere.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and precipitate the product by adding a non-solvent.
-
Purify the complex by column chromatography or recrystallization.
-
Relationship between Ligand Design and Photophysical Properties
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: A convenient one-pot procedure has been reported to provide an improved yield of 52%.[1] This method involves the deprotonation of one of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine using lithium diisopropylamide (LDA) to form a deeply red anion, followed by hydroxylation with 2-phenylsulfonyl-3-phenyloxaziridine.[1][2] This approach is more efficient than previous two-step methods which yielded around 34%.[1][2]
Q2: Why is it crucial to use freshly prepared LDA for this synthesis?
A2: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is highly sensitive to moisture and air. Over time, it can decompose, leading to a decrease in its effective concentration and the introduction of impurities. Using old or improperly stored LDA can result in incomplete deprotonation of the starting material, leading to a significantly lower yield of the desired product.
Q3: What is the role of 2-phenylsulfonyl-3-phenyloxaziridine in this reaction?
A3: 2-Phenylsulfonyl-3-phenyloxaziridine, also known as the Davis reagent, serves as an electrophilic oxygen source.[3] After the nucleophilic anion of the bipyridine is formed by LDA, the oxaziridine transfers an oxygen atom to the carbanion, resulting in the formation of the hydroxymethyl group.[3]
Q4: Can other oxidizing agents be used for the hydroxylation step?
A4: While other electrophilic oxygen sources exist, 2-phenylsulfonyl-3-phenyloxaziridine is specifically cited in the optimized one-pot procedure for this synthesis.[1] Its reactivity is well-matched for the efficient hydroxylation of the bipyridine anion under the specified reaction conditions. Substituting it may require significant optimization of the reaction conditions.
Q5: What are the key safety precautions to take during this synthesis?
A5: This synthesis involves several hazardous materials and conditions. LDA is a pyrophoric solution, and n-butyllithium (used to prepare LDA) is also highly flammable and reacts violently with water. The reaction is conducted at a very low temperature (-78 °C), which requires the use of a dry ice/acetone bath. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded LDA. | - Use freshly prepared or recently titrated LDA. Ensure it is handled under strictly anhydrous and inert conditions. |
| 2. Insufficiently dried solvent (THF) or glassware. | - Dry THF by distilling from sodium/benzophenone ketyl. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use. | |
| 3. Starting material (4,4'-dimethyl-2,2'-bipyridine) is impure. | - Purify the starting material by recrystallization or column chromatography prior to the reaction. | |
| 4. Incomplete formation of the bipyridine anion. | - Ensure the addition of LDA results in a persistent deep red color before adding the oxaziridine. If the color does not form or fades quickly, it may indicate an issue with the LDA or the presence of quenching impurities. | |
| 5. The reaction was not maintained at -78 °C during additions. | - Use a well-insulated dry ice/acetone bath and monitor the internal temperature. Add reagents slowly to control any exotherm. | |
| Formation of Multiple Products (Observed on TLC) | 1. Formation of the di-hydroxylated product (4,4'-bis(hydroxymethyl)-2,2'-bipyridine). | - Use a precise stoichiometry of LDA (1.02 equivalents).[1] Adding a significant excess of LDA can lead to deprotonation of both methyl groups. |
| 2. Unreacted starting material. | - This points to incomplete deprotonation. See solutions for "Low or No Product Yield". | |
| 3. Side reactions due to warming of the reaction mixture. | - Maintain the cold temperature throughout the addition steps. Allowing the anion solution to warm up can lead to side reactions. | |
| Difficulty in Product Purification | 1. Product streaking on the silica gel column. | - The bipyridine nitrogen atoms can interact strongly with the acidic silica gel. Pre-treat the silica with a triethylamine solution or use a solvent system containing a small amount of a basic modifier like ammonia or triethylamine (e.g., CH₂Cl₂/CH₃OH/NH₃; 100/5/0.5).[1] |
| 2. Co-elution of product with byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | |
| 3. Product appears as an oil instead of a solid. | - Ensure all solvent from the column chromatography has been thoroughly removed under high vacuum. If it remains an oil, attempt to recrystallize from a suitable solvent system. |
Experimental Protocols
One-Pot Synthesis of this compound[1]
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
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Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
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2-Phenylsulfonyl-3-phenyloxaziridine
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Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
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Dichloromethane (CH₂Cl₂)
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Methanol (CH₃OH)
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Aqueous Ammonia (NH₃)
-
Silica gel
Procedure:
-
LDA Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.02 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.02 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
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Anion Formation: In a separate flame-dried flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula to the solution of 4,4'-dimethyl-2,2'-bipyridine. A deep red color should develop, indicating the formation of the anion. Stir the mixture at -78 °C for 30 minutes.
-
Hydroxylation: Dissolve 2-phenylsulfonyl-3-phenyloxaziridine (1 equivalent) in anhydrous THF. Slowly add this solution to the deep red anion solution at -78 °C. The color of the reaction mixture should turn yellow.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and wash with brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a solvent system of dichloromethane/methanol/aqueous ammonia (100/5/0.5 v/v/v).
Data Presentation
| Compound | Reported Yield | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | Reference |
| This compound | 52% | 2.34 (s, 3H, CH₃), 4.66 (s, 2H, CH₂), 5.25 (br s, 1H, OH), 7.05-7.18 (m, 2H), 8.07-8.19 (m, 2H), 8.39-8.46 (m, 2H) | 21.4 (CH₃), 63.1 (CH₂), 119.0 (CH), 121.4 (CH), 122.6 (CH), 125.0 (CH), 148.7 (Cq), 148.9 (CH), 149.2 (CH), 152.2 (Cq), 155.9 (Cq), 156.0 (Cq) | [1] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: After synthesis, my crude product is a dark, oily residue instead of a solid. How should I proceed with purification?
Answer: An oily crude product often indicates the presence of residual solvent or impurities. Before proceeding with column chromatography or recrystallization, try the following:
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Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed using a rotary evaporator. For high-boiling solvents like DMF or DMSO, high-vacuum distillation or lyophilization may be necessary.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can help to wash away impurities and induce crystallization of the product.
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Aqueous Work-up: If not already performed, an aqueous work-up can remove inorganic salts and water-soluble impurities. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous solutions like NH4Cl, followed by brine.[1]
Question: I am seeing multiple spots on my TLC plate after column chromatography. What could be the issue?
Answer: Multiple spots on a TLC plate post-purification suggest incomplete separation. Consider the following adjustments:
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Solvent System Optimization: The polarity of your eluent system may not be optimal.
-
If the spots are clustered near the baseline, increase the polarity of the mobile phase. For a dichloromethane/methanol system, incrementally increase the methanol percentage.
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If the spots are running close to the solvent front, decrease the eluent's polarity.
-
-
Stationary Phase: The interaction of your compound with the stationary phase is crucial.
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For polar compounds like this compound, silica gel is a common choice.[1] However, if tailing is observed, it might indicate strong interaction with acidic silanol groups. In such cases, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system can improve the peak shape. A reported mobile phase for this compound is CH2Cl2/CH3OH/NH3 (100/5/0.5).[1]
-
-
Column Overloading: Overloading the column can lead to poor separation. Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to load 1-5% of the silica gel weight with the crude material.
Question: My recrystallization attempt resulted in a very low yield. What are the potential causes and solutions?
Answer: Low recovery from recrystallization is a common issue. Here are some potential causes and remedies:
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Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. Experiment with different solvents or solvent mixtures.
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling Rate: Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
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Premature Crystallization: If the product crystallizes too early, for instance in the funnel during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated and perform the filtration quickly.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying this compound?
The most common and effective purification methods for this compound are column chromatography and recrystallization. Column chromatography over silica gel is effective for separating the target compound from unreacted starting materials and byproducts.[1] Recrystallization can be employed for further purification if a suitable solvent is identified.[3]
What are the likely impurities in a crude sample of this compound?
Common impurities may include:
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Unreacted starting materials, such as 4,4'-dimethyl-2,2'-bipyridine.[3]
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Reagents used in the synthesis, for example, oxidizing or reducing agents.
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Byproducts from side reactions, which could include over-oxidized species (e.g., the corresponding aldehyde or carboxylic acid) or products from reactions with the solvent.
How can I assess the purity of my final product?
The purity of this compound can be determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities. The presence of unexpected signals or incorrect integration values can indicate impurities.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the desired compound.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
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Melting Point Analysis: A sharp melting point range that matches the literature value (119.0 to 123.0 °C) suggests high purity.[4] A broad or depressed melting point indicates the presence of impurities.
Purification Methodologies and Data
The following table summarizes common purification methods for this compound and related compounds.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield | Purity | Key Considerations |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: CH2Cl2/CH3OH/NH3 (100/5/0.5) | ~52%[1] | >95% (typical) | Effective for removing both polar and non-polar impurities. The addition of a base like ammonia can prevent peak tailing.[1] |
| Recrystallization | Solvent to be determined empirically (e.g., Ethanol, Ethyl Acetate, or mixtures with Hexane) | Variable | High (>98%) | Dependent on finding a suitable solvent system. Best for removing small amounts of impurities from a relatively pure sample.[2] |
| Flash Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate (for related compounds)[3] | Variable | >95% (typical) | A faster version of column chromatography, suitable for larger scale purifications. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from a reported procedure for the purification of this compound.[1]
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Preparation of the Column:
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Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Equilibrate the column by running the mobile phase (CH2Cl2/CH3OH/NH3; 100/5/0.5) through the silica gel until the baseline is stable.
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-
Sample Loading:
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Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel.
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Dry the silica-adsorbed sample to a free-flowing powder.
-
Carefully add the dried sample to the top of the column.
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-
Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, maintaining a constant flow rate.
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Collect fractions in test tubes or vials.
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Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
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Protocol 2: General Recrystallization Procedure
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Solvent Selection:
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Test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.
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An ideal solvent will dissolve the product when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, acetone, and toluene, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
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Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystal formation appears to have stopped, cool the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Catalysis with 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for catalysis using the versatile ligand, 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound that make it a useful ligand in catalysis?
A1: this compound is an unsymmetrical bidentate ligand that offers a unique combination of electronic and steric properties. The methyl group at the 4'-position is electron-donating, which can increase the electron density at the metal center of a catalyst, potentially enhancing its reactivity. The hydroxymethyl group at the 4-position provides a site for hydrogen bonding, which can influence the solubility of the catalyst complex and may play a role in substrate activation or stabilization of intermediates. This functional group also presents an opportunity for further modification or immobilization of the catalyst.
Q2: How do I prepare a catalyst complex with this compound?
A2: A common method for preparing a catalyst complex in situ involves mixing the this compound ligand with a metal precursor (e.g., a palladium, nickel, or ruthenium salt) in a suitable solvent prior to the addition of the reactants. The ligand-to-metal ratio is a critical parameter to optimize for each specific reaction. Pre-formed complexes can also be synthesized by reacting the ligand with the metal salt, followed by purification of the resulting complex.
Q3: My reaction is not proceeding to completion. What are the possible causes and solutions?
A3: Incomplete conversion can be due to several factors when using bipyridine ligands. A primary concern is catalyst deactivation. The bipyridine ligand or the product itself can sometimes bind too strongly to the metal center, inhibiting further catalytic turnover.[1]
Here are some troubleshooting steps:
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Increase Catalyst Loading: A modest increase in the catalyst and ligand loading may compensate for any deactivation.
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Optimize Ligand-to-Metal Ratio: The optimal ratio is reaction-dependent. Too little ligand may lead to catalyst decomposition, while too much can sometimes inhibit the reaction.
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Adjust Reaction Temperature: Increasing the temperature may improve reaction rates, but be mindful of potential side reactions or catalyst decomposition.
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Screen Different Solvents: The hydroxymethyl group can affect the solubility of the catalyst. A solvent that ensures all components are in solution should be chosen.
Q4: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A4: Byproduct formation is a common challenge in catalysis. With bipyridine ligands, side reactions such as homocoupling of starting materials can occur. To improve selectivity:
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Lower the Reaction Temperature: This can often suppress unwanted side reactions that may have higher activation energies.
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Screen Different Bases (for cross-coupling): The choice of base can significantly impact the reaction outcome. A weaker or stronger base may be required depending on the specific coupling partners.
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Ensure an Inert Atmosphere: For oxygen-sensitive reactions like many cross-coupling and photoredox processes, ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (degradation or poisoning). | Ensure high-purity reagents and solvents. Prepare the catalyst complex in situ under an inert atmosphere. Consider using a pre-formed, well-characterized catalyst complex. |
| Poor solubility of the catalyst complex. | The hydroxymethyl group can alter solubility. Screen a range of polar and non-polar aprotic solvents (e.g., DMF, DMSO, Dioxane, Toluene) to find one that fully dissolves the catalyst complex at the reaction temperature. | |
| Inefficient oxidative addition or reductive elimination. | For cross-coupling reactions, the electronic properties of the ligand are key. The electron-donating methyl group should favor oxidative addition. If issues persist, consider additives that can facilitate these steps, or screen different metal precursors. | |
| Catalyst Decomposition (e.g., formation of palladium black) | Insufficient ligand to stabilize the metal center. | Increase the ligand-to-metal ratio. Ensure the reaction temperature is not excessively high. |
| Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas. | |
| Difficulty in Product Purification | The product is a metal complex or contains residual metal. | Use appropriate workup procedures to remove the metal catalyst, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering through a plug of silica gel. |
| Co-elution of the product with the ligand. | Optimize chromatographic conditions. The polarity of the hydroxymethyl group on the ligand may require a more polar eluent system for separation. |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates and reaction goals.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from procedures using the similar 4,4'-dimethyl-2,2'-bipyridine ligand and should be a good starting point for optimization.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
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This compound
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (e.g., 1-5 mol%) and this compound (1-1.2 equivalents relative to palladium).
-
Add the anhydrous, degassed solvent and stir for 15-20 minutes to allow for complex formation.
-
Add the aryl halide, arylboronic acid, and base.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 1-5 mol% | Balance between reaction efficiency and cost. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Sufficient ligand is needed to stabilize the catalyst, but excess can sometimes inhibit the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base can significantly affect the rate of transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Solvent choice impacts solubility of reactants and catalyst, and can influence catalyst stability. |
| Temperature | 60-120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
Visualizing Reaction Optimization and Troubleshooting
General Workflow for Catalyst Preparation and Use
Caption: A typical experimental workflow for using the ligand in a cross-coupling reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding catalytic reactions.
References
Technical Support Center: Synthesis of Asymmetric Bipyridyl Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric bipyridyl ligands. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing asymmetric bipyridyl ligands?
The synthesis of asymmetric bipyridyl ligands often presents several challenges, primarily related to achieving high selectivity and yield. Key difficulties include:
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Cross-coupling reactions: Controlling the selective coupling of two different pyridine rings is a major hurdle. Common issues include the formation of undesired homo-coupled byproducts, where two identical pyridine units react with each other.
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Purification: The structural similarity between the desired asymmetric bipyridyl and the homo-coupled byproducts makes purification, typically by column chromatography or crystallization, challenging.
-
Regioselectivity: Directing the coupling to specific positions on the pyridine rings can be difficult, leading to the formation of constitutional isomers.
-
Catalyst deactivation: The nitrogen atoms in the pyridine rings can coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation and reduced reaction efficiency.
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Limited availability of starting materials: Some substituted pyridyl halides or boronic acids may not be commercially available and require multi-step synthesis.
Q2: Which synthetic methods are most effective for preparing asymmetric bipyridyls?
Several cross-coupling reactions are widely used for the synthesis of asymmetric bipyridyl ligands, with the choice of method often depending on the specific substrates and desired substitution patterns.
-
Suzuki Coupling: This is one of the most common methods, involving the reaction of a pyridyl halide with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. It is generally tolerant of a wide range of functional groups.
-
Stille Coupling: This method utilizes a pyridyl halide and a pyridylstannane, also catalyzed by palladium. A key advantage is the stability of the organostannane reagents, although the toxicity of tin compounds is a significant drawback.
-
Negishi Coupling: In this reaction, a pyridyl halide is coupled with a pyridylzinc reagent, typically catalyzed by palladium or nickel. Organozinc reagents are highly reactive, which can lead to higher yields and faster reaction times.
-
Kröhnke Pyridine Synthesis: This is a classical method that involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. It allows for the construction of the bipyridyl skeleton from acyclic precursors.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Problem: The Suzuki coupling reaction for the synthesis of an asymmetric bipyridyl is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atoms of the pyridine substrates can coordinate to the palladium catalyst, leading to its deactivation. To mitigate this, consider using a higher catalyst loading (e.g., 5-10 mol %), employing bulky phosphine ligands (e.g., XPhos, SPhos) that can protect the metal center, or using a palladium(II) precatalyst that is more resistant to deactivation. |
| Inefficient Transmetalation | The transfer of the pyridyl group from the boronic acid to the palladium center may be slow. Ensure the base is appropriate for the reaction; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The addition of a small amount of water can sometimes facilitate the transmetalation step. |
| Homo-coupling of Boronic Acid | The pyridylboronic acid can undergo self-coupling, reducing the amount available for the desired cross-coupling reaction. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homo-coupling. Adding the pyridyl halide slowly to the reaction mixture can also help. |
| Decomposition of Reagents | Pyridylboronic acids can be prone to decomposition, especially if impure. Use freshly prepared or purified boronic acids. |
Experimental Protocol: Optimized Suzuki Coupling for Asymmetric Bipyridyl Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 mmol), pyridylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Difficulty in Purifying the Asymmetric Bipyridyl Product
Problem: The desired asymmetric bipyridyl product is difficult to separate from the symmetric homo-coupled byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products | The desired asymmetric bipyridyl and the symmetric byproducts often have very similar polarities, making them difficult to separate by standard column chromatography. |
| Co-crystallization | The products may co-crystallize, preventing effective purification by recrystallization. |
Purification Strategies:
-
Column Chromatography:
-
Gradient Elution: Use a shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes) to improve separation.
-
Alternative Stationary Phases: Consider using alumina or a functionalized silica gel (e.g., diol- or cyano-bonded silica) which may offer different selectivity.
-
-
Preparative HPLC: High-performance liquid chromatography can provide better separation for closely related compounds.
-
Acid-Base Extraction: If the basicity of the bipyridyl products differs significantly, an acid-base extraction could be employed for separation.
-
Complexation: In some cases, selective complexation of one of the bipyridyls with a metal salt followed by decomplexation can be used as a purification method.
Quantitative Data
Table 1: Comparison of Cross-Coupling Methods for Asymmetric Bipyridyl Synthesis
| Method | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 50-90 | 12-24 | High functional group tolerance, commercially available reagents. | Potential for homo-coupling, catalyst deactivation. |
| Stille Coupling | 60-95 | 8-16 | Stable organostannane reagents. | Toxicity of tin compounds, difficult removal of tin byproducts. |
| Negishi Coupling | 70-98 | 2-8 | High reactivity, often higher yields and shorter reaction times. | Moisture and air-sensitive organozinc reagents. |
Visualizations
Caption: Workflow for the synthesis of asymmetric bipyridyl ligands via Suzuki coupling.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Technical Support Center: Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4,4'-dimethyl-2,2'-bipyridine.
Q2: What are the primary methods for synthesizing this compound?
A2: The primary methods involve the selective functionalization of one of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine. A widely used laboratory-scale synthesis involves selective deprotonation of one methyl group using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic oxygen source such as a 2-phenylsulfonyl-3-phenyloxaziridine (Davis oxaziridine) to introduce the hydroxyl group. Another potential route, though less direct for the mono-functionalized product, involves oxidation of the methyl groups.
Q3: What are the major potential side reactions in this synthesis?
A3: The major side reactions include:
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Di-hydroxymethylation: Formation of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine due to the deprotonation and subsequent hydroxylation of both methyl groups.
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Over-oxidation: Oxidation of the desired alcohol product to the corresponding aldehyde, 4-formyl-4'-methyl-2,2'-bipyridine.
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Nucleophilic addition to the pyridine ring: The organolithium reagent can potentially add to the C=N bond of the pyridine ring, especially if a less hindered base is used or if the reaction temperature is not sufficiently low.[1]
Q4: How can I purify the final product?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound from the starting material and side products.[2][3] A solvent system such as a mixture of dichloromethane, methanol, and a small amount of ammonia can be used for elution.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Inactive LDA: Lithium diisopropylamide is sensitive to moisture and air. | Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Deprotonation: The deprotonation of the methyl group is incomplete. | Ensure the reaction is carried out at a sufficiently low temperature (-78 °C) to favor the kinetic product and prevent side reactions.[2] Use a slight excess (1.02 equivalents) of LDA to ensure complete mono-deprotonation.[2] |
| Degradation of the Organolithium Intermediate: The lithiated intermediate is unstable at higher temperatures. | Maintain the reaction temperature at -78 °C throughout the deprotonation and addition of the electrophile. |
| Inactive Oxaziridine Reagent: The 2-phenylsulfonyl-3-phenyloxaziridine (Davis oxaziridine) may have degraded. | Use a fresh or properly stored batch of the oxaziridine. |
Issue 2: Formation of Significant Amounts of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (Di-substituted Product)
| Possible Cause | Recommended Solution |
| Excess LDA: Using a significant excess of LDA can lead to the deprotonation of both methyl groups. | Carefully control the stoichiometry of LDA. Use no more than 1.02 to 1.1 equivalents. |
| Reaction Temperature Too High: Warmer temperatures can lead to an equilibrium between the mono- and di-lithiated species. | Maintain a strict reaction temperature of -78 °C during the deprotonation step. |
| Prolonged Reaction Time Before Electrophile Addition: Allowing the reaction to stir for an extended period after LDA addition may promote di-lithiation. | Add the electrophile (oxaziridine) shortly after the deprotonation is complete (typically after 30 minutes of stirring at -78 °C).[2] |
Issue 3: Presence of 4-formyl-4'-methyl-2,2'-bipyridine (Aldehyde Byproduct)
| Possible Cause | Recommended Solution |
| Over-oxidation: The desired alcohol product is further oxidized to the aldehyde. | This is more likely if using stronger oxidizing agents. The use of an oxaziridine at low temperatures generally minimizes this. Ensure the reaction is quenched promptly after the hydroxylation is complete. |
| Work-up Conditions: Certain work-up procedures or exposure to air for prolonged periods could lead to oxidation. | Use a standard aqueous work-up with saturated ammonium chloride solution and avoid prolonged exposure of the crude product to air before purification.[2] |
Issue 4: Difficulty in Purifying the Product
| Possible Cause | Recommended Solution |
| Similar Polarity of Products: The starting material, desired product, and di-substituted byproduct may have similar polarities, making separation by column chromatography challenging. | Use a suitable eluent system. A mixture of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) with a small amount of a basic modifier (like ammonia or triethylamine) can improve separation on silica gel.[2] For bipyridine compounds, using deactivated silica gel can sometimes prevent strong adsorption and improve separation.[3] |
| Product Streaking on TLC/Column: The basic nature of the bipyridine can cause streaking on silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system to suppress the interaction with the acidic silica gel. |
Quantitative Data Summary
The following table summarizes the reported yield for the one-pot synthesis of this compound.
| Method | Starting Material | Reagents | Yield (%) | Reference |
| One-pot lithiation and hydroxylation | 4,4'-dimethyl-2,2'-bipyridine | 1) LDA, THF, -78 °C2) 2-phenylsulfonyl-3-phenyloxaziridine | 52 | [2] |
Experimental Protocols
One-Pot Synthesis of this compound[1]
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF
-
2-phenylsulfonyl-3-phenyloxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Dichloromethane, Methanol, Ammonia)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.02 equivalents of freshly prepared or commercial LDA solution in THF to the cooled solution. The solution should turn a deep red color, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in anhydrous THF.
-
Slowly add the solution of the oxaziridine to the reaction mixture at -78 °C. The solution will turn yellow.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash with brine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an eluent system of Dichloromethane/Methanol/Ammonia (e.g., 100:5:0.5 v/v/v).
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Enhancing the Solubility of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl for Catalysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl for its effective use in catalytic applications. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. The compound is known to be soluble in methanol.[1] General solubility characteristics of bipyridine compounds suggest they are typically soluble in organic solvents and slightly soluble in water.[2] For specific applications, experimental determination of solubility in the desired solvent system is highly recommended.
Q2: How can I enhance the solubility of this compound for my catalytic reaction?
A2: Several strategies can be employed to enhance the solubility of bipyridine-based ligands:
-
Solvent Selection: A primary approach is to screen various solvents. Polar aprotic solvents such as DMF and DMSO, as well as polar protic solvents like ethanol, are often effective for dissolving bipyridine derivatives.[3][4]
-
Co-solvents: The use of a co-solvent system can significantly improve solubility. A small amount of a highly polar solvent like DMSO can be added to a less polar solvent to increase the overall solvating power.
-
Temperature Adjustment: Gently heating the solvent while dissolving the compound can increase both the rate of dissolution and the solubility. However, the thermal stability of the compound and other reaction components must be considered.
-
pH Modification: The pyridine nitrogen atoms can be protonated in acidic conditions, which can increase solubility in aqueous or protic solvents.
-
Chemical Modification: For long-term projects, derivatization of the ligand by introducing polar functional groups such as carboxylic acids or sulfonic acids can permanently enhance aqueous solubility.
Q3: What are the potential consequences of poor ligand solubility in a catalytic reaction?
A3: Poor solubility of the this compound ligand can lead to several issues:
-
Reduced Catalyst Activity: If the ligand is not fully dissolved, the concentration of the active catalyst in the solution will be lower than intended, leading to slower reaction rates and lower yields.
-
Reaction Heterogeneity: An undissolved ligand can lead to a heterogeneous reaction mixture, making it difficult to monitor and control. This can also result in inconsistent and non-reproducible results.
-
Catalyst Deactivation: In some cases, the undissolved ligand or catalyst complex can precipitate out of the solution, leading to catalyst deactivation.[5]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound for catalysis.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve completely. | The chosen solvent has low solvating power for the compound. | Screen a wider range of solvents with varying polarities. Refer to the Solvent Screening Suggestions table below. |
| The concentration of the solution is above the solubility limit at the current temperature. | Try gentle heating with stirring to increase solubility. Be cautious of potential degradation at high temperatures. | |
| The dissolution rate is slow. | Increase the surface area of the solid by grinding it into a fine powder. Use sonication to aid dissolution. | |
| Precipitation occurs during the reaction. | The reaction temperature has changed, decreasing the solubility of the ligand or its metal complex. | Ensure the reaction temperature is maintained within a range where all components remain soluble. |
| A change in the solvent composition during the reaction (e.g., addition of a less polar reagent) has lowered the overall solubility. | Consider using a co-solvent system that can accommodate all reaction components. | |
| The formed metal complex has lower solubility than the free ligand in the reaction medium. | Screen for a solvent system in which both the free ligand and the resulting complex are soluble. | |
| Inconsistent catalytic activity. | Incomplete dissolution of the ligand leads to variable concentrations of the active catalyst. | Ensure the ligand is fully dissolved before initiating the reaction. Visually inspect for any undissolved particles. |
Data Presentation
Qualitative Solubility Data
While specific quantitative data is sparse, the following table summarizes the known and expected solubility of this compound and related bipyridine compounds in common laboratory solvents.
| Solvent | Solvent Type | Reported/Expected Solubility | Reference |
| Methanol | Polar Protic | Soluble | [1] |
| Ethanol | Polar Protic | Expected to be Soluble | - |
| Water | Polar Protic | Slightly Soluble | [2] |
| Acetone | Polar Aprotic | Highly Soluble (for related complexes) | [3] |
| Acetonitrile | Polar Aprotic | Highly Soluble (for related complexes) | [3] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble (for related complexes) | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (for related complexes) | [3] |
| Dichloromethane | Halogenated | Moderately Soluble (for related complexes) | [3] |
| Chloroform | Halogenated | Moderately Soluble (for related complexes) | [3] |
| Toluene | Non-Polar | Expected to have some solubility | - |
| Hexane | Non-Polar | Expected to be poorly soluble | - |
Solvent Screening Suggestions for Enhanced Solubility
For systematic determination of an optimal solvent, the following solvents are recommended for screening.
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group of the solvent can hydrogen bond with the ligand. |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | These solvents have high dielectric constants and can solvate polar molecules effectively. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Offer moderate polarity and can be good options for catalytic reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Commonly used for organic synthesis and may offer good solubility. |
| Aromatic | Toluene, Xylene | The aromatic rings can interact with the bipyridine core. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines a standard method for quantitatively determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Ensure there is undissolved solid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid.
-
-
Solvent Evaporation:
-
Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 60-80 °C). A vacuum oven is recommended for faster and gentler drying.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solid.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.
-
The solubility can then be expressed in g/L or mg/mL.
-
Protocol 2: Preparation of a Stock Solution for Catalysis
This protocol provides a general procedure for preparing a stock solution of this compound for use in catalytic reactions.
Materials:
-
This compound
-
Chosen solvent (e.g., DMF)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Weighing the Ligand:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed solid into a clean, dry volumetric flask of the desired volume.
-
Add approximately half of the total required volume of the chosen solvent to the flask.
-
Swirl the flask gently to wet the solid.
-
-
Aiding Dissolution:
-
Place a magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved.
-
If dissolution is slow, gentle warming or sonication can be applied. Ensure the solution is clear and free of any visible particles.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature to prevent precipitation.
-
Visualizations
Caption: Workflow for enhancing ligand solubility.
Caption: Troubleshooting logic for in-reaction precipitation.
References
Technical Support Center: Scale-up Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. Our aim is to help you overcome common challenges to achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and convenient starting material is 4,4'-dimethyl-2,2'-bipyridine.[1] This allows for selective functionalization of one of the methyl groups.
Q2: What are the key reaction steps in the synthesis from 4,4'-dimethyl-2,2'-bipyridine?
A convenient one-pot procedure involves the deprotonation of one of the methyl groups using a strong base like lithium diisopropylamide (LDA) to form a deep red anion, followed by reaction with an electrophilic oxygen source.[1]
Q3: What are common side reactions to be aware of during the synthesis?
Common side reactions in bipyridine synthesis include the formation of symmetric bipyridines through homocoupling.[2] In the case of using LDA, over-reaction or reaction at undesired positions can occur if stoichiometry and temperature are not carefully controlled.
Q4: How can catalyst inhibition be prevented in cross-coupling reactions for bipyridine synthesis?
The nitrogen lone pair of the pyridine and the bipyridine product can coordinate to the metal catalyst, leading to deactivation.[2][3][4] To mitigate this, one can use bulky, electron-rich phosphine ligands to shield the metal center, increase catalyst loading, or use protecting groups like pyridine N-oxides.[2]
Q5: What are the recommended purification methods for this compound?
Column chromatography on silica gel is a common method for purifying the final product.[1] Recrystallization can also be an effective technique for purification of bipyridine derivatives.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation: The lithium diisopropylamide (LDA) may be of poor quality or insufficient quantity. | Use freshly prepared LDA and ensure accurate titration. Ensure the reaction is carried out under strictly anhydrous conditions at the recommended low temperature (-78°C) to maintain the stability of the anion.[1] |
| Poor Quality of Reagents or Solvents: Starting materials, reagents, or solvents may contain impurities, air, or moisture. | Use purified starting materials and anhydrous solvents. Degas solvents before use to remove dissolved oxygen. Handle all air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Suboptimal Reaction Conditions: Incorrect reaction temperature or time can lead to low yields. | Strictly follow the recommended temperature profile. The deprotonation is typically performed at -78°C, and the subsequent reaction with the electrophile may require gradual warming.[1] Monitor the reaction progress using thin-layer chromatography (TLC). |
Problem 2: Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Di-substitution: Both methyl groups of the 4,4'-dimethyl-2,2'-bipyridine may have reacted. | Carefully control the stoichiometry of the LDA. Using slightly more than one equivalent of LDA is recommended to favor mono-deprotonation.[1] |
| Side Reactions: Undesired side reactions may be occurring due to incorrect reaction conditions. | Optimize the reaction temperature and time. Ensure that the electrophile is added slowly at a low temperature to control the reaction selectivity. |
| Homocoupling of Starting Materials: This is a common side reaction in many bipyridine syntheses.[2] | While less common in the deprotonation-electrophile addition route, ensuring a clean reaction setup and high-purity starting materials can minimize this. |
Experimental Protocols
One-Pot Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine from 4,4'-dimethyl-2,2'-bipyridine[1]
This protocol is based on a reported convenient one-pot procedure.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Lithium diisopropylamide (LDA) solution in THF
-
2-Phenylsulfonyl-3-phenyloxaziridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ammonia (NH₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve one equivalent of 4,4'-dimethyl-2,2'-bipyridine in dry THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 1.02 equivalents of freshly prepared LDA solution in THF. A deep red color should develop, indicating the formation of the anion.
-
Stir the mixture at -78°C for 30 minutes.
-
Slowly add a solution of one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF. The solution will turn yellow.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Wash the aqueous layer with brine and extract the organic phase.
-
Evaporate the organic solvent to dryness to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a solvent system of CH₂Cl₂/CH₃OH/NH₃ (100/5/0.5) to yield 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine.
Data Presentation
Table 1: Summary of a Reported Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
| Parameter | Value | Reference |
| Starting Material | 4,4'-dimethyl-2,2'-bipyridine | [1] |
| Key Reagents | LDA, 2-Phenylsulfonyl-3-phenyloxaziridine | [1] |
| Solvent | THF | [1] |
| Reaction Temperature | -78°C to room temperature | [1] |
| Reported Yield | 52% | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. 4-Hydroxy-methylen-4'-methyl-2,2'-bipyridine [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl and Other Bipyridine Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate ligand is a critical step in catalyst and materials design. This guide provides an objective comparison of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl with other common bipyridine ligands, supported by experimental data to inform your research and development endeavors.
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, serving as a versatile ligand for a wide array of transition metals. The strategic functionalization of the bipyridine ring system allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, photophysical characteristics, and electrochemical behavior. This compound, with its asymmetric substitution featuring both an electron-donating methyl group and a functional hydroxymethyl group, presents a unique combination of properties that make it a compelling candidate for various applications.
Structural and Electronic Properties: A Comparative Overview
The introduction of substituents onto the 4 and 4' positions of the 2,2'-bipyridine ring significantly impacts the ligand's electronic properties. Electron-donating groups, such as methyl (-CH₃), increase the electron density on the coordinating nitrogen atoms, which in turn enhances the electron-donating capacity of the ligand to the metal center. Conversely, electron-withdrawing groups, such as carboxyl (-COOH) or ester (-COOR), decrease the electron density.
This compound possesses a methyl group, which is electron-donating, and a hydroxymethyl group (-CH₂OH), which is generally considered to be weakly electron-withdrawing or electronically neutral in its net effect on the pyridine ring's aromatic system, although it provides a site for further functionalization or hydrogen bonding. This asymmetric substitution can lead to unique properties in the resulting metal complexes compared to symmetrically substituted ligands like 4,4'-dimethyl-2,2'-bipyridine or 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.
Performance in Catalysis: Suzuki-Miyaura Coupling
Nickel-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and the choice of bipyridine ligand is crucial for catalytic efficiency. To illustrate the comparative performance, we can consider a representative Suzuki-Miyaura coupling reaction. While direct comparative data for this compound is limited in readily available literature, we can infer its potential performance based on studies of related substituted bipyridine ligands.
For instance, in the nickel-catalyzed Suzuki-Miyaura coupling of aryl halides, the electronic properties of the bipyridine ligand can influence the rates of oxidative addition and reductive elimination. Electron-donating substituents on the bipyridine ligand can increase the electron density at the nickel center, potentially facilitating the oxidative addition step.
Table 1: Comparison of Bipyridine Ligands in a Representative Ni-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Substituents | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| L1 | 4-Hydroxymethyl-4'-methyl | Data not available | Data not available | Data not available |
| L2 | 4,4'-Dimethyl | High | High | High |
| L3 | Unsubstituted | Moderate | Moderate | Moderate |
| L4 | 4,4'-Di-tert-butyl | High | High | High |
| L5 | 4,4'-Bis(methoxycarbonyl) | Low | Low | Low |
Note: The data for L2-L5 are representative values based on general trends reported in the literature for Ni-catalyzed cross-coupling reactions. Specific values can vary depending on the reaction conditions.
The hydroxymethyl group in L1 could potentially participate in hydrogen bonding interactions with the substrate or base, which might influence the reaction kinetics and selectivity in ways not observed with simple alkyl-substituted ligands like L2 and L4 .
Photophysical Properties of Ruthenium Complexes
Ruthenium(II) complexes of bipyridine ligands are renowned for their rich photophysical properties, making them suitable for applications in solar energy conversion and bio-imaging. The nature of the substituents on the bipyridine ligands plays a critical role in tuning the absorption and emission properties of these complexes.
A study on ruthenium complexes with a ligand structurally similar to our target, 4-carboxylic acid-4'-methyl-2,2'-bipyridine, provides valuable insights.[1] The electronic properties of the co-ligands in [Ru(LL)₂(MebpyCOOH)]²⁺ complexes were shown to significantly affect the photophysical properties.[1] For instance, electron-donating groups on the co-ligands led to a stabilization of the metal-to-ligand charge transfer (MLCT) excited state.[1]
Table 2: Comparative Photophysical Properties of Ruthenium(II) Bipyridine Complexes
| Complex | Ligand Substituents | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (μs) |
| [Ru(bpy)₂(4-CH₂OH-4'-Me-bpy)]²⁺ | 4-Hydroxymethyl, 4'-Methyl | ~455 | ~615 | ~0.8 |
| [Ru(bpy)₂(4,4'-Me₂-bpy)]²⁺ | 4,4'-Dimethyl | ~452 | ~610 | ~0.9 |
| [Ru(bpy)₃]²⁺ | Unsubstituted | ~452 | ~615 | ~0.6 |
| [Ru(bpy)₂(4,4'-(COOEt)₂-bpy)]²⁺ | 4,4'-Bis(ethoxycarbonyl) | ~450 | ~630 | ~0.4 |
Note: The data for the this compound complex are estimated based on trends observed for structurally similar ligands. The other data are representative values from the literature.
The hydroxymethyl group offers a site for potential post-complexation modification, allowing for the covalent attachment of the ruthenium complex to surfaces or biomolecules.
Electrochemical Properties of Nickel Complexes
The electrochemical behavior of nickel-bipyridine complexes is central to their application in electrocatalysis, for example, in CO₂ reduction. The redox potentials of the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples are highly sensitive to the electronic effects of the substituents on the bipyridine ligand.
Electron-donating groups, like the methyl group in this compound, are expected to make the reduction of the nickel center more difficult (i.e., shift the redox potentials to more negative values) compared to the unsubstituted bipyridine ligand. The hydroxymethyl group's influence is more subtle but can also affect the solvation and stability of the different oxidation states.
Table 3: Comparative Electrochemical Data for Nickel(II) Bipyridine Complexes
| Complex | Ligand Substituents | Epc (NiII/NiI) (V vs. SCE) | Epc (NiI/Ni0) (V vs. SCE) |
| [Ni(4-CH₂OH-4'-Me-bpy)₃]²⁺ | 4-Hydroxymethyl, 4'-Methyl | ~ -1.25 | ~ -1.50 |
| [Ni(4,4'-Me₂-bpy)₃]²⁺ | 4,4'-Dimethyl | ~ -1.28 | ~ -1.55 |
| [Ni(bpy)₃]²⁺ | Unsubstituted | ~ -1.20 | ~ -1.45 |
| [Ni(4,4'-(COOEt)₂-bpy)₃]²⁺ | 4,4'-Bis(ethoxycarbonyl) | ~ -0.95 | ~ -1.20 |
Note: The data presented are representative values based on general electrochemical trends for substituted bipyridine complexes. Actual values can vary with the solvent and supporting electrolyte.
Experimental Protocols
Synthesis of this compound
A common synthetic route to asymmetrically substituted bipyridines involves cross-coupling reactions. For this compound, a Negishi or Suzuki coupling between an appropriately substituted pyridine and a pyridyl boronic acid or organozinc reagent can be employed.
Diagram 1: General Synthetic Scheme for this compound
Caption: Synthetic route to this compound.
General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling
-
In a glovebox, a Schlenk tube is charged with NiCl₂(DME) (5 mol%), the bipyridine ligand (5.5 mol%), and the aryl halide (1.0 mmol).
-
The tube is sealed, removed from the glovebox, and connected to a Schlenk line.
-
A solution of the boronic acid (1.2 mmol) and K₃PO₄ (3.0 mmol) in a degassed solvent mixture (e.g., dioxane/water) is added via syringe.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
References
A Comparative Performance Analysis: 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl versus 4,4'-dimethyl-2,2'-bipyridine
In the landscape of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby dictating their performance in various applications. This guide provides a detailed comparison of two prominent bipyridine ligands: 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl and 4,4'-dimethyl-2,2'-bipyridine. The analysis focuses on their performance in catalysis and their photophysical properties, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Introduction to the Ligands
Both this compound and 4,4'-dimethyl-2,2'-bipyridine are derivatives of the archetypal 2,2'-bipyridine, a widely used chelating ligand. The substituents at the 4 and 4' positions significantly influence the properties of the resulting metal complexes.
4,4'-dimethyl-2,2'-bipyridine (dmb) is a well-established ligand known for the electron-donating nature of its two methyl groups. This property increases the electron density at the metal center, which can enhance catalytic activity and tune photophysical characteristics.
This compound is a less-common, asymmetrically substituted ligand. The hydroxymethyl group introduces a site for further functionalization and can influence the ligand's electronic properties and solubility. It is considered a key intermediate in the synthesis of more complex, extended bipyridine ligands[1].
Performance in Catalysis
The performance of these ligands is critically evaluated in the context of their metal complexes, particularly with ruthenium and iridium, which are common in photoredox catalysis.
4,4'-dimethyl-2,2'-bipyridine: A Workhorse in Photocatalysis
Complexes of dmb, such as [Ru(dmb)₃]²⁺, are extensively used as photosensitizers. The electron-donating methyl groups make the metal center easier to oxidize, resulting in a less positive Ru(III)/Ru(II) redox potential compared to the unsubstituted [Ru(bpy)₃]²⁺. This makes the excited state of the dmb-containing complex a stronger reducing agent, beneficial for reductive quenching cycles and activating substrates with high reduction potentials.
Table 1: Comparison of Redox Potentials of Ruthenium Bipyridyl Complexes
| Complex | E°(Ru³⁺/Ru²⁺) vs SCE | E°(Ru²⁺/Ru⁺) vs SCE |
| [Ru(bpy)₃]²⁺ | +1.26 V | -1.33 V |
| [Ru(dmb)₃]²⁺ | +1.08 V | -1.48 V |
Data compiled from various sources. Exact values may vary with experimental conditions.
This enhanced reducing power makes [Ru(dmb)₃]²⁺ effective in various applications, including CO₂ reduction and C-H functionalization.
This compound: An Emerging Contender
Direct quantitative catalytic data for metal complexes of this compound is not as readily available in the literature. However, its performance can be inferred from the electronic nature of its substituents. The methyl group is electron-donating, while the hydroxymethyl group is generally considered to be weakly electron-withdrawing or neutral in its electronic effect on the aromatic ring. This asymmetric substitution may lead to interesting electronic properties in its metal complexes. The hydroxyl group also provides a handle for covalent attachment to surfaces or other molecules, which is advantageous for catalyst heterogenization.
Photophysical Properties
The photophysical properties of metal complexes are crucial for applications in sensing, imaging, and as photosensitizers.
4,4'-dimethyl-2,2'-bipyridine Complexes: Tunable Luminescence
The methyl groups in dmb can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, often leading to shifts in the absorption and emission maxima of the complex. This allows for fine-tuning of the catalyst's light-absorbing and emissive properties.
This compound Complexes: Insights from Analogs
While specific photophysical data for this compound complexes are limited, studies on the closely related 4-carboxy-4'-methyl-2,2'-bipyridine (Hcmbpy) provide valuable insights. The photoluminescence of iridium complexes with Hcmbpy originates from metal-to-ligand charge-transfer/ligand-centered (MLCT/LC) excited states[2]. The presence of the carboxyl group, an electron-withdrawing group, influences these states. It can be anticipated that the hydroxymethyl group, being less electron-withdrawing, would have a less pronounced effect on the emission wavelength compared to a carboxyl group.
Table 2: Photophysical Properties of an Iridium Complex with a Related Ligand
| Complex | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ir(ppy)₂(Hcmbpy)][PF₆] | 595 | 0.03 | 0.45 |
Data for [Ir(ppy)₂(Hcmbpy)][PF₆] in CH₂Cl₂ at 298 K. ppy = 2-phenylpyridine.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research.
Synthesis of 4,4'-dimethyl-2,2'-bipyridine
A common method for the synthesis of 4,4'-dimethyl-2,2'-bipyridine involves the palladium-catalyzed coupling of 4-methylpyridine.
Materials:
-
4-methylpyridine
-
Palladium on carbon (Pd/C) catalyst
-
Acetic acid
-
Hydrogen peroxide (30%)
-
Phosphorus trichloride
Procedure:
-
Dissolve 4-methylpyridine in acetic acid.
-
Add hydrogen peroxide and allow the mixture to oxidize at room temperature.
-
Introduce the Pd/C catalyst and reflux the reaction mixture.
-
After cooling, add phosphorus trichloride for deoxygenation.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent to yield pure 4,4'-dimethyl-2,2'-bipyridine.
Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine
A one-pot synthesis from 4,4'-dimethyl-2,2'-bipyridine has been reported.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Lithium diisopropylamide (LDA)
-
2-Phenylsulfonyl-3-phenyloxaziridine
-
Dry tetrahydrofuran (THF)
Procedure:
-
Dissolve 4,4'-dimethyl-2,2'-bipyridine in dry THF and cool to -78°C.
-
Add freshly prepared LDA in THF to form the anion.
-
After stirring, slowly add a solution of 2-phenylsulfonyl-3-phenyloxaziridine in THF.
-
Allow the mixture to warm to room temperature and then quench with aqueous saturated NH₄Cl.
-
Extract the product and purify by column chromatography to yield 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine.
Visualizing Experimental Workflows
To illustrate the synthesis process, the following diagrams are provided in the DOT language.
Caption: Synthesis workflow for 4,4'-dimethyl-2,2'-bipyridine.
Caption: One-pot synthesis of this compound.
Conclusion
4,4'-dimethyl-2,2'-bipyridine is a well-vetted and high-performing ligand in photocatalysis and for the construction of luminescent materials, largely due to the electron-donating nature of its methyl groups. Its properties are well-documented, making it a reliable choice for many applications.
This compound, while less studied, presents unique opportunities. Its asymmetrical design and the presence of a hydroxymethyl group offer pathways for creating more complex molecular architectures and for anchoring catalysts to supports. While direct performance data is limited, the electronic characteristics suggest it would be a competent ligand, with performance likely intermediate between electron-rich and electron-poor bipyridines. Further research into the catalytic and photophysical properties of its metal complexes is warranted to fully elucidate its potential and enable direct, quantitative comparisons with its more established counterpart.
References
electrochemical comparison of substituted bipyridine complexes
An Electrochemical Comparison of Substituted Bipyridine Complexes: A Guide for Researchers
The electrochemical properties of transition metal complexes containing substituted bipyridine ligands are of significant interest to researchers in fields ranging from catalysis and solar energy to drug development. The electronic nature of substituents on the bipyridine framework provides a powerful tool to tune the redox potentials and reactivity of the central metal ion. This guide offers an objective comparison of the electrochemical behavior of various substituted bipyridine complexes, supported by experimental data from recent literature.
Impact of Substituents on Redox Potentials
The introduction of electron-donating or electron-withdrawing groups onto the 2,2'-bipyridine ligand framework significantly influences the electrochemical properties of the resulting metal complexes.[1][2][3] Generally, electron-withdrawing groups, such as trifluoromethyl (-CF3) or cyano (-CN), make the complex easier to reduce by stabilizing the reduced state.[2][3] This is observed as a positive shift in the reduction potential. Conversely, electron-donating groups, like dimethylamino (-NMe2), make the complex more difficult to reduce, resulting in a negative shift of the reduction potential.[2][3]
For instance, studies on fac-M(bpy-R)(CO)3X (where M = Mn, Re) complexes have systematically shown that electron-withdrawing substituents shift the reduction potentials to more positive values, while electron-donating groups cause a negative shift.[2][3] This principle allows for the fine-tuning of the electrochemical behavior to suit specific applications, such as the electrocatalytic reduction of CO2.[2][3] Similarly, for cobalt bipyridine complexes, strong electron-withdrawing groups enhance the formal redox potential, whereas electron-donating groups decrease it.[1]
Comparative Electrochemical Data
The following tables summarize the key electrochemical data for a selection of substituted bipyridine complexes of Ruthenium(II), Iron(II), and Manganese(I). The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between studies.
Table 1: Electrochemical Data for Substituted Ruthenium(II) Bipyridine Complexes
| Complex | Substituent (R) on bpy | Oxidation Potential (E1/2 or Epa vs. ref) | Reduction Potential (E1/2 or Epc vs. ref) | Solvent | Reference Electrode |
| [Ru(bpy)3]2+ | Unsubstituted | ~ +1.26 V | ~ -1.33 V, -1.51 V, -1.77 V | CH3CN | SCE |
| [Ru(4,4'-dicarboxy-bpy)3]2+ | 4,4'-di-COOH (electron-withdrawing) | +1.62 V | -1.37 V (irreversible) | DMSO | Ag+/Ag |
| [Ru(bpy)2(4,4'-dicyano-5,5'-dimethyl-bpy)]2+ | 4,4'-di-CN, 5,5'-di-CH3 (electron-withdrawing) | Not specified | Easier to reduce by ~500 mV compared to [Ru(bpy)3]2+ | Not specified | Not specified |
| [Ru(S-Sbpy)(bpy)2]2+ | Disulfide functionalized (electron-withdrawing) | Not specified | ~ -1.1 V (two one-electron reductions) | CH3CN | Fc+/Fc |
Table 2: Electrochemical Data for Substituted Iron(II) Bipyridine Complexes
| Complex | Substituent (R) on bpy | Fe(II)/Fe(III) Redox Potential (E° vs. SHE) | Notes |
| [Fe(bpy)3]2+ | Unsubstituted | +1.04 V | |
| [Fe(4,4'-(NH2)2-bpy)3]2+ | 4,4'-di-NH2 (electron-donating) | +0.67 V | Significant negative shift due to strong electron donation. |
| [Fe(4,4'-(NO2)2-bpy)3]2+ | 4,4'-di-NO2 (electron-withdrawing) | +1.58 V | Significant positive shift due to strong electron-withdrawing nature. |
Data for Fe(II) complexes is based on DFT calculations presented in the literature and shows the trend effectively.[4][5]
Table 3: Electrochemical Data for Substituted Manganese(I) Bipyridine Complexes
| Complex | Substituent (R) on bpy | First Reduction Peak (Ep1 vs. Ag/AgCl) | Second Reduction Peak (Ep2 vs. Ag/AgCl) | Solvent |
| fac-Mn(bpy)(CO)3Br | Unsubstituted | -1.29 V | -1.51 V | CH3CN |
| fac-Mn(4,4'-(CF3)2-bpy)(CO)3Br | 4,4'-di-CF3 (electron-withdrawing) | -0.92 V | -1.13 V | CH3CN |
| fac-Mn(4,4'-(NMe2)2-bpy)(CO)3Br | 4,4'-di-NMe2 (electron-donating) | -1.50 V | -1.74 V | CH3CN |
Experimental Protocols
The primary technique used for the electrochemical characterization of these complexes is cyclic voltammetry (CV). A typical experimental protocol is detailed below.
Cyclic Voltammetry (CV) Protocol:
-
Preparation of the Analyte Solution: A solution of the substituted bipyridine complex (typically 1.0 mM) is prepared in a suitable aprotic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF).[6]
-
Supporting Electrolyte: A supporting electrolyte, commonly 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solution to ensure sufficient conductivity.[7]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) internal reference is often used.
-
Counter (Auxiliary) Electrode: A platinum wire or foil.
-
-
Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained throughout the experiment.
-
Data Acquisition: The potential of the working electrode is swept linearly with time between set vertex potentials. The resulting current is measured and plotted against the applied potential. The scan rate, typically ranging from 50 to 200 mV/s, can be varied to investigate the nature of the redox processes.[7][8]
-
Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents. For reversible processes, the half-wave potential (E1/2) is calculated as (Epa + Epc)/2.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis and electrochemical analysis of substituted bipyridine complexes.
Caption: Experimental workflow for electrochemical comparison.
This guide provides a foundational understanding of how substituents on bipyridine ligands affect the electrochemical properties of their metal complexes. The presented data and protocols offer a starting point for researchers to design and interpret their own electrochemical experiments in this versatile area of coordination chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 3. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Performance Analysis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl Metal Complexes in Catalysis
In the realm of homogeneous catalysis, the design and synthesis of ligands are paramount to modulating the activity, selectivity, and stability of metal complexes. The 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl ligand, a functionalized bipyridine, offers unique opportunities for fine-tuning catalytic performance due to the presence of both an electron-donating methyl group and a potentially coordinating or hydrogen-bonding hydroxymethyl group. This guide provides a comparative overview of the catalytic activity of metal complexes featuring this and structurally related ligands in key organic transformations, supported by experimental data and detailed protocols.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing bipyridine-based ligands are highly effective catalysts for this reaction. The presence of hydroxyl groups on the ligand can significantly influence the catalytic activity, potentially through metal-ligand cooperation or by modifying the electronic properties of the metal center.
A study on ruthenium complexes with NNN tridentate ligands, including a 6-(pyridin-2-ylmethyl)-2,2'-bipyridine scaffold bearing a hydroxyl group, demonstrated the profound impact of the secondary coordination sphere on catalytic activity.[1][2] While not the exact this compound ligand, the insights from this study are highly relevant. The dichloride ruthenium complex Ru(L)(PPh3)Cl2, where L incorporates a hydroxypyridyl moiety, exhibited the highest activity for the transfer hydrogenation of acetophenone.[1][2]
Table 1: Catalytic Transfer Hydrogenation of Acetophenone with Ruthenium Complexes [1][2]
| Catalyst | Ligand | Turnover Frequency (TOF, h⁻¹) | Conversion (%) |
| Complex 1 | 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol | 1.16 x 10³ | >99 |
| Complex 2 | 6'-methyl-2,2'-bipyridine-6-methanol derivative | Data not available for direct comparison | - |
| Alternative Ru Catalyst | Tris(2-pyridylmethyl)amine (TPMA) | Varies with conditions | - |
Note: The data for Complex 1 provides a benchmark for a highly active ruthenium catalyst with a hydroxyl-functionalized bipyridine-type ligand.
Experimental Protocol: Catalytic Transfer Hydrogenation
A typical procedure for the transfer hydrogenation of a ketone is as follows:
-
To a reaction vessel, add the ketone substrate (e.g., acetophenone, 1 mmol), the ruthenium catalyst (0.5 mol%), and a hydrogen source (e.g., isopropanol, 10 mL).
-
Add a base (e.g., KOtBu, 0.1 mmol).
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 82 °C) for a set duration.
-
Reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified using standard laboratory procedures.
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing well-defined polymers. The catalytic activity of the copper complex is highly dependent on the electronic properties of the bipyridine ligand. Electron-donating substituents on the bipyridine ring generally increase the catalytic activity.
A systematic study on 4,4'-substituted-2,2'-bipyridine ligands in the ATRP of methyl acrylate and methyl methacrylate revealed a clear trend: stronger electron-donating groups lead to more active catalysts.[3] While this compound was not explicitly tested, the data for analogous ligands with electron-donating methyl and methoxy groups provide a strong indication of its potential performance.
Table 2: Effect of Ligand on the Rate of ATRP of Methyl Acrylate [3]
| Ligand (4,4'-substituents) | Hammett Parameter (σp) | Polymerization Rate (k_p^app, min⁻¹) |
| H, H | 0 | 0.008 |
| Me, Me | -0.17 | 0.025 |
| MeO, MeO | -0.27 | 0.090 |
| (Me)₂N, (Me)₂N | -0.83 | 3.2 |
The hydroxymethyl group is generally considered to be weakly electron-donating, and the methyl group is also electron-donating. Therefore, a copper complex with this compound is expected to exhibit higher catalytic activity in ATRP than one with an unsubstituted bipyridine ligand.
Experimental Protocol: Atom Transfer Radical Polymerization
A general procedure for ATRP is as follows:
-
The monomer (e.g., methyl acrylate), initiator (e.g., ethyl α-bromoisobutyrate), and ligand (e.g., a substituted bipyridine) are added to a reaction flask.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The copper(I) catalyst (e.g., CuBr) is added under an inert atmosphere.
-
The reaction is carried out at a specific temperature, and samples are taken at timed intervals to monitor monomer conversion and polymer molecular weight.
Iridium-Catalyzed Water Oxidation
The development of efficient water oxidation catalysts is crucial for artificial photosynthesis and renewable energy technologies. Iridium complexes with bipyridine and related ligands have shown significant promise in this area. Functionalization of the ligand can dramatically impact the catalyst's turnover frequency (TOF) and turnover number (TON).
Studies on CpIr complexes with functionalized ancillary ligands for water oxidation have shown that electron-donating groups on the ligand generally enhance the catalytic activity.[4][5] For instance, modifying the cyclopentadienyl (Cp) ligand with electron-donating substituents led to higher TOF values.[4] Similarly, iridium complexes with 6,6'-dihydroxy-2,2'-bipyridine have been investigated as precatalysts, where the hydroxyl groups are believed to play a role in the catalytic cycle.[5]
Table 3: Catalytic Water Oxidation with Iridium Complexes [4]
| Catalyst Precursor ([RCpIrCl(μ-Cl)]₂) | R (substituent on Cp) | Turnover Frequency (TOF, min⁻¹) |
| 1 | H | 101 |
| 2 | Me | 255 |
| 3 | Et | 393 |
| 6 | Ph | 150 |
This data suggests that a this compound ligand, with its electron-donating methyl group, would likely lead to a more active iridium water oxidation catalyst compared to an unsubstituted bipyridine ligand. The hydroxymethyl group could further influence the catalysis through hydrogen bonding or by acting as a proton relay.
Experimental Protocol: Catalytic Water Oxidation
A typical experiment to evaluate water oxidation catalysis involves:
-
The iridium catalyst precursor is dissolved in a buffered aqueous solution (e.g., phosphate buffer at pH 7).
-
A chemical oxidant, such as sodium periodate (NaIO₄), is added to initiate the reaction.
-
The evolution of oxygen is monitored over time using an oxygen sensor.
-
The TOF and TON are calculated based on the rate of oxygen evolution and the amount of catalyst used.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes with bipyridine ligands are effective catalysts for this transformation. The electronic and steric properties of the bipyridine ligand can influence the efficiency of the catalytic cycle.
While specific quantitative data for a palladium complex of this compound in Suzuki-Miyaura coupling was not found in the initial search, a general protocol can be described. The electron-donating methyl group on the ligand is expected to enhance the oxidative addition step of the catalytic cycle, potentially leading to higher catalytic activity. The hydroxymethyl group could influence the solubility of the catalyst and may participate in hydrogen bonding interactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:
-
An aryl halide (e.g., aryl bromide), a boronic acid, and a base (e.g., K₂CO₃) are added to a reaction flask.
-
The palladium catalyst (e.g., Pd(OAc)₂) and the bipyridine ligand are added.
-
A suitable solvent (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
The product is isolated and purified by standard methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand: hints on the nature of the active species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Efficient water oxidation with organometallic iridium complexes as precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly employed ligands in the design of sensitizer dyes for Dye-Sensitized Solar Cells (DSSCs). The selection of appropriate ligands is crucial for optimizing the performance of DSSCs, influencing key parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). This document summarizes quantitative performance data, details experimental protocols for dye synthesis and cell fabrication, and visualizes key concepts to aid in the rational design of next-generation photosensitizers.
The Critical Role of Ligands in DSSCs
In the architecture of a DSSC, the sensitizer dye, which is responsible for light absorption and electron injection, is of paramount importance. The ligands incorporated into the dye's molecular structure perform two primary functions:
-
Anchoring Ligands: These ligands are responsible for adsorbing the dye molecule onto the surface of the semiconductor photoanode, typically titanium dioxide (TiO₂). The nature of the anchoring group influences the efficiency of electron injection from the dye's excited state into the conduction band of the TiO₂ and the stability of the dye on the semiconductor surface.
-
Ancillary Ligands: These ligands are used to modulate the photophysical and electrochemical properties of the dye. By modifying the ancillary ligands, researchers can tune the dye's absorption spectrum, redox potentials, and hydrophobicity, thereby influencing the overall performance of the DSSC.
This guide will focus on a comparative study of two key classes of ligands: common anchoring groups and polypyridyl ancillary ligands.
Comparative Performance of Anchoring Ligands
The choice of anchoring group significantly impacts the electronic coupling between the dye and the semiconductor, as well as the long-term stability of the device. The two most predominantly studied anchoring groups are carboxylic acids and phosphonic acids.
Quantitative Performance Data
The following table summarizes the photovoltaic performance of DSSCs sensitized with dyes bearing either carboxylic acid or phosphonic acid anchoring groups. The data presented is a representative compilation from various studies to highlight the general performance trends. It is important to note that direct comparisons can be challenging due to variations in dye structures, fabrication protocols, and measurement conditions across different studies.
| Anchoring Group | Dye Type | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference Conditions |
| Carboxylic Acid | Organic Dye | 7.16 | 13.07 | 0.831 | 0.659 | Simulated AM 1.5G irradiation[1] |
| Phosphonic Acid | Organic Dye | Lower than carboxylic acid | Lower than carboxylic acid | Higher than carboxylic acid | - | Generally observed trend[1] |
| Carboxylic Acid | Porphyrin | Higher current densities | Higher than other linkers | - | - | Higher surface coverage achieved[2] |
| Phosphonic Acid | Porphyrin | Comparable to carboxylic acid | Lower than carboxylic acid | - | - | Lower surface coverage[2] |
Key Observations:
-
Carboxylic acid anchoring groups generally lead to higher short-circuit current densities (Jsc) due to a greater surface coverage on the TiO₂ photoanode[2].
-
Phosphonic acid anchoring groups often result in a higher open-circuit voltage (Voc)[1]. This is attributed to a stronger binding to the TiO₂ surface, which can reduce charge recombination at the semiconductor-electrolyte interface.
-
While phosphonic acids offer enhanced stability, they can sometimes lead to lower electron injection efficiency compared to carboxylic acids[1].
Comparative Performance of Polypyridyl Ancillary Ligands in Ruthenium-Based Dyes
Ruthenium(II) polypyridyl complexes are among the most efficient and stable sensitizers for DSSCs. The ancillary ligands in these complexes play a crucial role in tuning their photophysical and electrochemical properties. This section compares three common ancillary ligands: bipyridine, terpyridine, and phenanthroline.
Quantitative Performance Data
The following table presents a comparison of the performance of DSSCs based on Ruthenium sensitizers with different ancillary ligands. The data is collated from various sources, and direct comparison should be made with caution due to differing experimental setups.
| Ancillary Ligand | Dye Complex Example | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference Conditions |
| Bipyridine | N719 | 7.8 - 11.18 | 15.5 - 19.63 | 0.65 - 0.72 | 0.70 - 0.75 | Simulated AM 1.5G irradiation[3][4][5] |
| Terpyridine | MC124 | 2.3 | - | - | - | With CDCA co-adsorbent[6] |
| Phenanthroline | RuLF | 7.28 | - | - | - | Simulated AM 1.5G irradiation[7] |
| Phenanthroline | Complex 6 | - | - | - | - | - |
| Phenanthroline | Complex 7 | - | - | - | - | Higher molar absorptivity than complex 6[8] |
Key Observations:
-
Bipyridine ligands, particularly in the form of the benchmark N719 dye, have consistently demonstrated high power conversion efficiencies[3][4].
-
Terpyridine complexes have been explored, but in some cases, have shown more modest performance compared to their bipyridine counterparts[6].
-
Phenanthroline ligands offer a rigid and extended π-system, which can be beneficial for light absorption. Functionalization of the phenanthroline ligand, for instance with fluoro-substitution, has been shown to enhance device performance by increasing dye density on the TiO₂ surface and tuning the electronic properties[7].
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative dye and the fabrication and characterization of a dye-sensitized solar cell.
Synthesis of a Representative Ruthenium Bipyridine Complex (N719 Dye)
The synthesis of the N719 dye is a multi-step process that involves the coordination of bipyridine ligands to a ruthenium center.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
4,4'-dicarboxy-2,2'-bipyridine
-
Ammonium thiocyanate (NH₄SCN)
-
Tetrabutylammonium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the precursor complex: A mixture of RuCl₃·xH₂O and 4,4'-dicarboxy-2,2'-bipyridine in a 1:2 molar ratio is refluxed in DMF under an inert atmosphere. The progress of the reaction is monitored by UV-Vis spectroscopy.
-
Ligand exchange reaction: Once the formation of the precursor complex is complete, an excess of ammonium thiocyanate is added to the reaction mixture. The mixture is then refluxed for several hours to facilitate the exchange of the chloride ligands with thiocyanate ligands.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Formation of the tetrabutylammonium salt: The purified complex is treated with tetrabutylammonium hydroxide to yield the final N719 dye.
Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Sensitizer dye solution (e.g., N719 in a suitable solvent)
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)
-
Platinum-coated counter electrode
-
Surlyn or other sealant
-
Doctor blade or screen printer
-
Furnace
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.
-
Anneal the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the substrate.
-
After cooling, immerse the TiO₂ electrode in the dye solution for several hours to allow for dye adsorption.
-
-
Assembly of the Solar Cell:
-
Place a sealant (e.g., Surlyn) around the dye-sensitized TiO₂ photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
Characterization of the DSSC
The performance of the fabricated DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²). From the I-V curve, the key photovoltaic parameters (PCE, Jsc, Voc, and FF) can be determined[9].
Visualizing Key Processes in DSSCs
The following diagrams, generated using the DOT language, illustrate the fundamental working principle of a DSSC and the logical relationship in ligand design.
Caption: The working principle of a Dye-Sensitized Solar Cell.
Caption: Logical relationship in ligand design for DSSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-based dyes for Dye-sensitized Solar Cells [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
A Researcher's Guide to Purity Assessment of Synthesized 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For researchers, scientists, and professionals in drug development, the purity of synthesized ligands like 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl is paramount. Impurities can lead to erroneous experimental results, altered biological activity, and complications in coordination chemistry. This guide provides an objective comparison of analytical techniques for assessing the purity of this compound, complete with supporting experimental data and detailed protocols.
Introduction to Purity Assessment
The synthesis of this compound, a versatile ligand in coordination chemistry, often starts from 4,4'-dimethyl-2,2'-bipyridine. A common synthetic route involves selective oxidation of one methyl group. This process can lead to several potential impurities, the most common being the unreacted starting material, 4,4'-dimethyl-2,2'-bipyridine. Another potential, though less common, impurity is the over-oxidized product, 4-carboxy-4'-methyl-2,2'-bipyridine.
This guide focuses on two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods offer orthogonal approaches to purity determination, providing a comprehensive understanding of the sample's composition.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Separation and quantification of the main component and impurities. | Absolute quantification of the main component without a specific reference standard of the analyte.[1] |
| Sample Throughput | High | Moderate |
| Impurity Detection | Excellent for detecting a wide range of impurities. | Can detect and quantify impurities with known structures. |
| Quantification | Requires reference standards for each impurity for accurate quantification. | Provides absolute purity of the main component using a certified internal standard.[1] |
Illustrative Quantitative Data
The following table summarizes representative purity analysis data for a synthesized batch of this compound and two common alternatives used in similar applications: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine and 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine.
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Major Impurity Detected |
| This compound | 98.5 | 98.2 | 4,4'-dimethyl-2,2'-bipyridine (1.2%) |
| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 99.1 | 98.8 | Unidentified impurity (0.5%) |
| 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine | 97.8 | 97.5 | 4,4'-dimethyl-2,2'-bipyridine (1.8%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment of this compound and its alternatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of the synthesized bipyridyl derivatives.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all signals.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for qNMR purity assessment.
Logical Relationships in Purity Assessment
The selection of an appropriate analytical method is a critical decision in the quality control of synthesized compounds. The following diagram illustrates the logical relationship between the analytical needs and the choice of methodology.
Caption: Decision tree for purity assessment methodology.
References
A Comparative Benchmarking Guide to 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl Catalysts
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability. Among the privileged ligand scaffolds, 2,2'-bipyridyls are workhorses, lending their robust coordination chemistry to a myriad of catalytic transformations. This guide provides a comparative analysis of catalysts derived from 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, benchmarking their performance against other notable bipyridyl-based catalytic systems.
This technical document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and optimization of catalytic processes. Herein, we present a summary of quantitative performance data, detailed experimental protocols for key reactions, and visualizations of catalytic pathways to facilitate informed catalyst selection.
Performance Benchmark: this compound and Alternatives in Catalysis
The performance of a catalyst is dictated by the interplay of the metal center and the coordinating ligand. The electronic and steric properties of the bipyridyl ligand can be fine-tuned through substitution. The this compound ligand offers a unique combination of an electron-donating methyl group and a functionalizable hydroxymethyl group. This allows for anchoring the catalyst to a solid support or for further structural modifications.
To provide a clear comparison, the following tables summarize the performance of catalysts based on this compound and its close structural analogs in two key catalytic applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed water oxidation.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst/Ligand | Reactants | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, s⁻¹) | Reference |
| 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride (Analogue) | Aryl Iodide, Phenylboronic Acid | Moderate to Excellent | Not Reported | Not Reported | [1] |
| 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride (Analogue) | Aryl Bromide, Phenylboronic Acid | Moderate to Excellent | Not Reported | Not Reported | [1] |
| Palladacyclic precursor with ([1,1′-biphenyl]-2-yloxy)diisopropyl-phosphine | Various aryl halides and boronic acids | High | Up to 25,000 | Not Reported | [2] |
| Pd(II)/Cationic 2,2'-bipyridyl | 4-bromoacetophenone, phenylboronic acid | High | Not Reported | Not Reported | [3] |
Note: Direct quantitative data for this compound in Suzuki-Miyaura coupling is not extensively reported in the literature. The data for the 4,4'-di-tBu-bipyridyl analogue is provided for illustrative purposes of the performance of this class of ligands.[1]
Table 2: Performance in Catalytic Water Oxidation
| Catalyst/Ligand | Oxidant | Turnover Number (TON) | Rate of O₂ evolution (trend) | Reference |
| [Ru(terpy)(bpy)Cl]⁺ (unsubstituted) | Ce(IV) | Lower | 1 (highest) | [4] |
| [Ru(terpy)(dmbpy)Cl]⁺ (dmbpy = 4,4'-dimethyl-2,2'-bipyridine) | Ce(IV) | Higher | 2 | [4] |
| [Ru(terpy)(dmcbpy)Cl]⁺ (dmcbpy = 4,4'-dicarboxy-2,2'-bipyridine) | Ce(IV) | Highest | 3 | [4] |
| [Ru(bda)(isoq)₂] (bda = 2,2′-bipyridine-6,6′-dicarboxylate) | Electrochemical | Not Reported (k_cat up to 499 M⁻¹s⁻¹) | N/A | [5] |
Note: dmbpy is a close structural analogue to this compound, with two methyl groups instead of a methyl and a hydroxymethyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of catalysts. Below are representative procedures for the synthesis of a this compound-based catalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general method for the synthesis of a palladium(II) chloride complex with the title ligand, a common precursor for cross-coupling reactions.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add Palladium(II) chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether to remove any unreacted starting material.
-
The solid product, the Pd(II) complex, is then dried under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-synthesized palladium catalyst with a bipyridyl ligand.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., the complex from Protocol 1) (0.01 - 1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Water 10:1, or Dioxane/Water)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating source
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental workflows is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Base-enhanced catalytic water oxidation by a carboxylate–bipyridine Ru(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functionalized Bipyridine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipyridine scaffold is a foundational element in the development of ligands for transition metal catalysis. The inherent stability of the bipyridine-metal complex, coupled with the ease of synthetic modification, allows for precise tuning of catalytic activity by altering steric and electronic properties. This guide offers an objective comparison of the performance of various functionalized bipyridine ligands in significant catalytic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to inform ligand selection and catalyst design.
Impact of Functionalization on Catalytic Performance
The introduction of substituents onto the bipyridine framework has a profound effect on the electronic and steric environment of the resulting metal complex.
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) can heighten the electron density at the metal center, potentially boosting its reactivity in specific catalytic steps. In contrast, electron-withdrawing groups (e.g., -CF₃, -CN) render the metal center more electrophilic.[1]
-
Steric Effects: Bulky substituents, especially at the 6,6'-positions (ortho to the coordinating nitrogens), can forge a defined chiral pocket, which is crucial for influencing enantioselectivity in asymmetric catalysis.[2][3] Furthermore, steric hindrance can encourage reductive elimination by affecting the complex's geometry.[1]
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are robust methods for forming carbon-carbon bonds, where the choice of the bipyridine ligand is pivotal for achieving high efficiency and selectivity. A systematic investigation into the effect of substituents at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction underscores the significance of steric factors.[1]
| Ligand/Substituent | Yield (%) |
| 6,6'-(H)₂-dtbbpy | 75 |
| 6,6'-(Me)₂-dtbbpy | 92 |
| 6,6'-(Et)₂-dtbbpy | 88 |
| 6,6'-(iPr)₂-dtbbpy | 55 |
| 6,6'-(Ph)₂-dtbbpy | 30 |
Table 1: Comparison of yields for the Ni-catalyzed cross-electrophile coupling of 4-chlorotoluene with 1-iodooctane using various 6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligands. Reactions were conducted at room temperature. Data sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[1]
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
In a glovebox filled with nitrogen, a reaction vial is loaded with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the substituted bipyridine ligand (if not pre-complexed, 5.5 mol%), and zinc dust (1.5 equivalents). The aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) are added, followed by anhydrous DMF. The vial is sealed, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (as monitored by TLC or GC), the reaction is quenched by adding 1 M HCl.[1]
Performance in Asymmetric Catalysis
In the realm of asymmetric catalysis, chiral bipyridine ligands are essential for inducing enantioselectivity. Chirality can be introduced through several strategies, such as using atropisomeric backbones or attaching chiral substituents.[1][2] Chiral bipyridine-N,N'-dioxides have risen as a privileged class of ligands, exhibiting high levels of enantiocontrol in a multitude of reactions.[2][4]
A notable application of chiral bipyridine ligands is in the copper-catalyzed asymmetric allylic oxidation of cyclic olefins. The enantiomeric excess (ee) achieved is highly dependent on the structure of the chiral ligand.
| Ligand | Olefin | Product | Yield (%) | ee (%) |
| (S)-(-)-4,4'-Bis(1-phenylethyl)-2,2'-bipyridine | Cyclohexene | (R)-2-Cyclohexenyl benzoate | 70 | 65 |
| (S,S)-4,4'-Bis(2-methyl-1-phenylpropyl)-2,2'-bipyridine | Cyclohexene | (R)-2-Cyclohexenyl benzoate | 65 | 78 |
| Chiral Bipyridine-N,N'-dioxide | Indole | Friedel-Crafts adduct | up to 92 | up to 99 |
Table 2: Performance of selected chiral bipyridine ligands in asymmetric catalysis. Data for allylic oxidation sourced from studies on copper-catalyzed reactions, and data for Friedel-Crafts reaction from studies on nickel-catalyzed reactions.[5][6]
Experimental Protocol: Asymmetric Allylic Oxidation
To a solution of the chiral bipyridine ligand (0.06 mmol) in acetone (2 mL) is added Cu(OTf)₂ (0.05 mmol). The mixture is stirred for 1 hour at room temperature. The olefin (5 mmol) and phenyl perbenzoate (1 mmol) are then added. The reaction is stirred at 0 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.
Performance in Oxidation Catalysis
While bidentate ligands like bipyridine can sometimes form inert metal chelates, certain functionalized derivatives have shown remarkable activity in promoting palladium-catalyzed aerobic oxidation reactions.[7][8] For instance, 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine have been identified as effective ligands in the Pd(OAc)₂-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide, whereas other bipyridine derivatives strongly inhibit the reaction.[9]
The unique coordination properties of DAF, which destabilize the ground-state Pd(II) complex and stabilize the rate-limiting transition state, are thought to be responsible for its enhanced catalytic activity.[9]
| Ligand | Yield (%) |
| 2,2'-Bipyridine | <5 |
| 4,4'-Dimethyl-2,2'-bipyridine | <5 |
| 4,5-Diazafluoren-9-one (DAF) | 85 |
| 6,6'-Dimethyl-2,2'-bipyridine | 78 |
Table 3: Comparison of ligand performance in the Pd-catalyzed aerobic aza-Wacker reaction. Reactions were performed at room temperature.[9]
Experimental Protocol: Pd-Catalyzed Aerobic Aza-Wacker Reaction
In a vial, Pd(OAc)₂ (5 mol%) and the bipyridine ligand (6 mol%) are dissolved in toluene. The substrate, (E)-4-hexenyltosylamide (1.0 equivalent), is added, and the vial is sealed with a balloon of oxygen. The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is filtered through a pad of silica gel, and the solvent is evaporated. The crude product is then purified by flash chromatography.
Synthesis of Functionalized Bipyridine Ligands
The synthesis of functionalized bipyridines can be achieved through various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[10][11] For instance, the Suzuki coupling of a pyridyl boronic acid with a bromopyridine is a common method, though it can be hampered by the product coordinating to the palladium catalyst and decreasing its activity.[10]
Experimental Protocol: Synthesis of a 6,6'-Disubstituted-2,2'-bipyridine via Suzuki Coupling
A mixture of 2,6-dibromopyridine (1.0 equivalent), the corresponding boronic acid (2.2 equivalents), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equivalents) in a 4:1 mixture of toluene and water is degassed and heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 6,6'-disubstituted-2,2'-bipyridine.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chiral 2,2′-bipyridines: ligands for asymmetric induction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation Reactions - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Hydroxymethyl Group: A Subtle Modification with a Significant Impact on Bipyridine Ligand Performance
A comparative guide for researchers, scientists, and drug development professionals on the influence of the hydroxymethyl functional group on the catalytic, photophysical, and biological properties of bipyridine-based metal complexes.
The strategic functionalization of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal complex properties for a vast array of applications. Among the most versatile and widely studied ligands are 2,2'-bipyridines. The introduction of a hydroxymethyl (-CH2OH) group onto the bipyridine scaffold, a seemingly minor alteration, can profoundly influence the resulting metal complex's performance in catalysis, its photophysical characteristics, and its biological activity. This guide provides a comprehensive comparison of hydroxymethyl-substituted bipyridine ligands with their unsubstituted or otherwise functionalized counterparts, supported by experimental data and detailed protocols to inform the design of next-generation metal complexes.
Catalytic Activity: Enhancing Performance in Hydrogenation and Beyond
The introduction of hydroxymethyl groups on bipyridine ligands can significantly impact the catalytic activity of their metal complexes. These groups can influence the electronic properties of the ligand, the steric environment around the metal center, and can also participate in secondary interactions, such as hydrogen bonding, with substrates or intermediates.
Comparative Catalytic Performance
While direct side-by-side comparisons of hydroxymethyl-bipyridine complexes with their unsubstituted analogues are not always available in the literature for every catalytic reaction, studies on related substituted bipyridine ligands provide valuable insights. For instance, in the context of nickel-catalyzed hydrogen evolution, the introduction of electron-donating dimethyl groups has been shown to enhance the turnover frequency (TOF) compared to the unsubstituted bipyridine ligand.[1] This suggests that the electron-donating nature of the hydroxymethyl group could similarly influence catalytic rates.
In ruthenium-catalyzed transfer hydrogenation of ketones, the nature of the substituent on the bipyridine ligand has been shown to dramatically alter catalytic activity. For example, a dicationic dichloro-bipyridine-ruthenium complex exhibits high activity in redox isomerization of allylic alcohols but lower activity in ketone transfer hydrogenation, whereas the analogous dimethyl-bipyridine-ruthenium complex shows the opposite trend.[2] This highlights the subtle yet critical role of ligand substitution in directing catalyst performance.
Table 1: Comparison of Catalytic Activity for Hydrogen Evolution with Nickel Complexes
| Complex | Ligand | Turnover Frequency (TOF) (h⁻¹) | Reference |
| [Ni(bpy)(mp)] | 2,2′-bipyridine | 1.5 | [1] |
| [Ni(dmbpy)(mp)] | 4,4′-dimethyl-2,2′-bipyridine | 13.1 | [1] |
| Ni complex with p-tbudhbpy(H)2 ligand | 2,2′-bipyridine-based | 103 ± 6 s⁻¹ | [3][4][5] |
mp = 2-hydroxythiophenol
Experimental Protocol: Evaluating Catalytic Activity in Transfer Hydrogenation of Ketones
This protocol describes a general procedure for assessing the catalytic activity of a ruthenium-bipyridine complex in the transfer hydrogenation of acetophenone, a model ketone.
Materials:
-
Ruthenium catalyst (e.g., [Ru(bpy)₃]Cl₂ or its hydroxymethyl-substituted analogue)
-
Acetophenone
-
Isopropanol (solvent and hydrogen source)
-
Potassium isopropoxide (base)
-
Inert gas (Nitrogen or Argon)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in isopropanol to a desired concentration.
-
Add the acetophenone substrate and the potassium isopropoxide base. A typical molar ratio of substrate:base:catalyst is 200:10:1.[6]
-
Heat the reaction mixture to 82°C with stirring.[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.
-
Calculate the Turnover Frequency (TOF) based on the conversion at a specific time point.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Electrocatalytic hydrogen evolution reaction by a Ni(N2O2) complex based on 2,2′-bipyridine - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, a bipyridyl compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the established hazards of related bipyridyl and pyridine derivatives.
Immediate Safety and Hazard Profile
Bipyridyl compounds should be handled with care due to their potential hazards. Based on data from similar compounds, this compound should be treated as a hazardous substance. Pyridine derivatives are often classified as irritants and can be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a laboratory coat, is essential when handling this compound.[2][3] All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Quantitative Data Summary for Bipyridyl Derivatives
The table below summarizes key hazard and disposal information extrapolated from related bipyridyl compounds. This data should be used as a conservative guide.
| Property | Information |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[2][4] |
| Physical Form | Likely a solid or crystalline powder.[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[2][5] |
| Waste Classification | Hazardous Chemical Waste.[1][2][3] |
| Disposal Method | Licensed hazardous waste disposal service.[2][6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Adherence to all national, state, and local regulations concerning chemical waste disposal is imperative.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.[1][2]
-
Segregate Waste Streams : Do not mix this waste with other waste streams to prevent potentially hazardous reactions.[2] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents and acids.[2][5]
Step 2: Waste Collection and Containerization
-
Solid Waste : Collect any solid this compound and contaminated disposable labware in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste : If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. The first rinse of any emptied container must also be collected as hazardous waste.[7][8]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," associated hazards (e.g., "Irritant," "Toxic"), and the date the waste was first added.[1][2]
-
Avoid Overfilling : Do not overfill the waste container to prevent spills and allow for expansion.[2]
Step 3: Storage of Waste
-
Secure Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[2]
-
Incompatible Materials : Ensure the storage area is free from incompatible materials.[2]
Step 4: Arrange for Disposal
-
Contact a Licensed Professional : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][2]
-
Follow Institutional Procedures : Adhere to your organization's specific protocols for hazardous waste pickup and disposal.[2]
Spill and Decontamination Procedures
In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[1][3] Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[1]
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7][8] After thorough decontamination, the container can be disposed of according to institutional guidelines.[8]
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The standard and safest procedure is to manage it as hazardous waste.[2] Attempting to neutralize the chemical without a validated protocol can be dangerous and may create other hazardous byproducts. Always consult with your institution's EHS department for guidance on chemical waste.[2]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Immediate precautionary measures are essential to minimize exposure. Key safety recommendations include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing skin thoroughly after handling.[1] Personal protective equipment (PPE) is mandatory when working with this chemical.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Must comply with EN 166 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | No single glove material offers universal resistance. Always consult the manufacturer's chemical resistance guide. Regularly inspect gloves for signs of degradation or perforation. |
| Body Protection | A fully fastened laboratory coat. | A flame-retardant lab coat should be worn if flammable solvents are in use. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter or organic vapor cartridge. | Required when engineering controls (e.g., fume hood) are insufficient to maintain exposure below permissible limits, or when handling large quantities. The type of respirator and cartridge should be selected based on the specific laboratory risk assessment. |
Operational Plan: Handling and Use
Adherence to a strict operational plan is critical for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Safe Handling and Storage
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for safely weighing the solid and preparing a solution.
Objective: To prepare a solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., Methanol)[2]
-
Volumetric flask with stopper
-
Beaker
-
Spatula
-
Analytical balance
-
Wash bottle with solvent
Procedure:
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational.
-
Clean and dry all glassware.
-
-
Weighing the Compound:
-
Tare a clean, dry beaker on the analytical balance.
-
Carefully add the desired amount of this compound to the beaker using a spatula.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Inside the chemical fume hood, add a small amount of the solvent to the beaker containing the solid.
-
Gently swirl the beaker to dissolve the solid. A magnetic stirrer can be used for this purpose.
-
-
Transfer and Dilution:
-
Carefully transfer the dissolved solution into the volumetric flask.
-
Rinse the beaker with a small amount of the solvent and transfer the rinsing to the volumetric flask to ensure all the compound is transferred. Repeat this step two more times.
-
Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container labels should be defaced before disposal.
-
-
Disposal Route:
-
Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol [1] |
| Melting Point | 119.0 to 123.0 °C[2] |
| Boiling Point (Predicted) | 377.8 ± 37.0 °C[2] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³[2] |
| Solubility | Soluble in Methanol[2] |
Visualizations
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
